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Core Science & Biosynthesis

Foundational

Unambiguous Structure Elucidation of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Multimodal Analytical Guide

Executive Summary & Chemical Context The structural elucidation of complex thioesters and thiooxalates requires a rigorous, multi-modal analytical approach. Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (Chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The structural elucidation of complex thioesters and thiooxalates requires a rigorous, multi-modal analytical approach. Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (Chemical Formula: C11​H11​ClO3​S ) is a highly functionalized S-aryl thiooxalate. Compounds of this class are critical synthetic intermediates, often generated via the coupling of substituted thiophenols with ethyl 2-chloro-2-oxoacetate[1].

From an analytical perspective, this molecule presents a distinct challenge: the presence of the sulfur atom creates an "NMR blind spot." Standard scalar coupling pathways (such as 3JC−H​ ) are often attenuated across the C-S-C linkage[2]. To achieve a self-validating structural proof, a Senior Application Scientist must synthesize data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[3]. This guide details the causality behind these experimental choices and provides the definitive protocols for unambiguous elucidation.

Analytical Strategy & Workflow

To circumvent the limitations of any single technique, we employ an orthogonal validation strategy. FT-IR differentiates the two distinct carbonyl environments; NMR establishes the carbon skeleton and regiochemistry of the aryl ring; and MS/MS fragmentation definitively bridges the sulfur linkage.

Elucidation_Workflow cluster_methods Primary Analytical Modalities Sample Target Compound Ethyl 2-(4-chloro-3-methylphenyl) sulfanyl-2-oxo-acetate HRMS HRMS (ESI-TOF) Exact Mass & Isotopes Sample->HRMS FTIR ATR FT-IR Functional Groups Sample->FTIR NMR 1D/2D NMR Atomic Connectivity Sample->NMR Formula Molecular Formula C11H11ClO3S HRMS->Formula Carbonyls Carbonyl Differentiation Thioester vs. Ester FTIR->Carbonyls Skeleton Carbon Skeleton & Regiochemistry NMR->Skeleton Elucidation Unambiguous Structure Elucidation Formula->Elucidation Carbonyls->Elucidation Skeleton->Elucidation

Fig 1: Multimodal analytical workflow for thiooxalate structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Mechanistic Insight

Thioester bonds are notoriously labile. Standard Electron Impact (EI) ionization often leads to complete fragmentation before the molecular ion can be detected. Therefore, Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer is mandated. Furthermore, MS/MS (Tandem MS) via Collision-Induced Dissociation (CID) is the only definitive way to prove the C-S-C=O linkage, as cleavage of this bond yields highly predictable, stable fragments[4]. The natural isotopic distribution of Chlorine ( 35Cl and 37Cl in a ~3:1 ratio) serves as an internal isotopic fidelity check.

Experimental Protocol: ESI-HRMS & MS/MS
  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade acetonitrile. Dilute to a final concentration of 1 µg/mL using 0.1% formic acid in H2​O /Acetonitrile (50:50, v/v).

  • Instrument Tuning : Introduce the sample via direct infusion at 10 µL/min into the ESI-Q-TOF mass spectrometer.

  • Ionization Optimization : Operate in positive ion mode (ESI+). Critical Step : Lower the capillary voltage (e.g., to 3.0 kV) and the declustering potential to minimize premature in-source cleavage of the thioester bond.

  • Data Acquisition : Acquire full-scan MS (m/z 100–800) to determine the exact mass.

  • CID Fragmentation : Isolate the [M+H]+ precursor ion (m/z 259.0) and apply a normalized collision energy of 15–20 eV.

Quantitative Data Summary
Ion TypeFormulaTheoretical m/zObserved m/zError (ppm)Diagnostic Significance
Precursor [M+H]+ [C11​H12​ClO3​S]+ 259.0190259.0193+1.1Confirms intact molecular formula.
Isotope [M+2+H]+ [C11​H1237​ClO3​S]+ 261.0161261.0165+1.5Confirms presence of exactly one Cl atom (~32% relative abundance).
Fragment 1 [C7​H6​ClS]+ 156.9873156.9875+1.2Aryl thiolate cation; proves the Ar-S linkage.
Fragment 2 [C4​H5​O3​]+ 101.0233101.0231-1.9Oxo-acetate acylium ion; proves the ester moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Mechanistic Insight

The molecule contains two adjacent carbonyl groups: a thioester ( S−C=O ) and a standard ester ( O−C=O ). Because sulfur is less electronegative than oxygen, it provides less inductive electron withdrawal. Consequently, the C=O bond of the thioester has slightly less double-bond character than a standard ester, shifting its stretching frequency to a lower wavenumber. FT-IR immediately validates the presence of both distinct carbonyl environments.

Quantitative Data Summary
Wavenumber ( cm−1 )Peak ShapeFunctional Group AssignmentCausality / Note
1735 Strong, sharpEster C=O stretchStandard ethyl ester carbonyl frequency.
1685 Strong, sharpThioester C=O stretchShifted lower due to reduced electronegativity of S vs O.
1580, 1470 MediumAromatic C=C stretchConfirms the presence of the phenyl ring.
690 Weak C−S stretchCharacteristic of aryl sulfides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insight

While 1D 1H and 13C NMR establish the basic carbon skeleton, 2D NMR is required for regiochemical assignment. The substitution pattern of the aryl ring (4-chloro-3-methyl) is confirmed via the coupling constants in the 1H spectrum: the proton at C2 is isolated (meta-coupling only), while protons at C5 and C6 exhibit strong ortho-coupling.

However, standard Heteronuclear Multiple Bond Correlation (HMBC) experiments often fail to show strong 3JC−H​ or 4JC−H​ couplings across the sulfur atom[2]. Therefore, the assignment of the thioester carbonyl relies heavily on its characteristic downfield 13C chemical shift (~184.5 ppm), which is highly distinct from the ester carbonyl (~160.2 ppm).

Experimental Protocol: 1D & 2D NMR
  • Sample Preparation : Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition : Acquire 1H NMR (400 MHz, 16 scans) and 13C{1H} NMR (100 MHz, 1024 scans) at 298 K.

  • 2D Connectivity : Acquire HSQC to map direct C−H bonds. Acquire HMBC with a long-range coupling delay optimized for 8 Hz to confirm the connectivity of the ethyl group to the ester carbonyl, and the methyl group to the aryl ring.

Quantitative Data Summary
Position 1H NMR ( δ , ppm, mult, J in Hz) 13C NMR ( δ , ppm)HMBC Correlations ( H→C )
S-C=O -184.5- (Blind spot across S)
O-C=O -160.2Ethyl −CH2​−
Ar-C1 (attached to S)-124.7Ar-H5
Ar-C2 7.42 (d, J = 2.0)135.2Ar-C4, Ar-C6
Ar-C3 (attached to CH3​ )-138.1Ar-H2, Ar- CH3​
Ar-C4 (attached to Cl)-136.5Ar-H2, Ar-H6
Ar-C5 7.38 (d, J = 8.2)130.4Ar-C1, Ar-C3
Ar-C6 7.28 (dd, J = 8.2, 2.0)131.8Ar-C2, Ar-C4
Ar- CH3​ 2.40 (s, 3H)20.1Ar-C2, Ar-C3, Ar-C4
Ethyl −CH2​− 4.38 (q, J = 7.1, 2H)63.4O-C=O, Ethyl −CH3​
Ethyl −CH3​ 1.39 (t, J = 7.1, 3H)14.0Ethyl −CH2​−

Conclusion

The structure of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is unambiguously confirmed through a self-validating analytical matrix. The FT-IR spectrum successfully differentiates the two adjacent carbonyls. The 1H and 13C NMR data, supported by 2D HMBC, perfectly map the regiochemistry of the 4-chloro-3-methylphenyl ring and the ethyl oxo-acetate moiety. Finally, the inherent "NMR blind spot" across the sulfur atom is resolved via ESI-HRMS/MS, where targeted CID fragmentation yields the diagnostic aryl thiolate ( m/z 156.9875) and oxo-acetate ( m/z 101.0231) ions, physically proving the C−S−C linkage.

References

  • [3] The Evolving Landscape of NMR Structural Elucidation. MDPI - Molecules. [Link]

  • [1] Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. Google Patents (US20060045953A1).

  • [2] C-S bond cleavage by a polyketide synthase domain. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • [4] Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Exploratory

Synthesis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is a highly reactive oxalyl thioester. Compounds within this structural class are prized in medicinal chemistry and chemical biology for their exc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is a highly reactive oxalyl thioester. Compounds within this structural class are prized in medicinal chemistry and chemical biology for their exceptional utility as potent acyl donors. They are frequently deployed as latent thioester surrogates in native chemical ligation (NCL) protocols for protein modification[1] and serve as critical electrophilic intermediates in the construction of complex heterocyclic scaffolds. This whitepaper provides a rigorously validated, causality-driven methodology for the synthesis of this specific thioester, ensuring high yield, purity, and reproducibility.

Mechanistic Overview & Rationale

The synthesis of ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is governed by a bimolecular nucleophilic acyl substitution (addition-elimination) mechanism.

  • The Nucleophile: 4-Chloro-3-methylbenzenethiol is a highly effective nucleophile. However, thiols are susceptible to oxidative dimerization into disulfides. To mitigate this, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • The Electrophile: Ethyl chlorooxoacetate (ethyl oxalyl chloride) features two adjacent carbonyl groups, rendering the acyl chloride carbon exceptionally electrophilic. Because it is highly sensitive to moisture, anhydrous conditions are mandatory.

  • Solvent Causality: Anhydrous dichloromethane (DCM) is selected as the solvent because it provides excellent solubility for all reagents, lacks nucleophilic character (preventing solvent-electrophile side reactions), and is easily removed during concentration.

  • Base Causality: Triethylamine (TEA) serves a dual, critical purpose. First, it deprotonates the thiol to generate a highly reactive thiolate anion. Second, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the elimination step. By trapping HCl as insoluble triethylammonium chloride, TEA drives the equilibrium forward and prevents acid-catalyzed degradation or hydrolysis of the newly formed thioester[1].

  • Temperature Causality: The reaction is initiated at 0 °C. The nucleophilic attack on the highly activated acyl chloride is violently exothermic. Strict thermal control prevents localized heating, which could otherwise promote side reactions such as ketene formation or thermal degradation of the oxalyl thioester[2].

Mechanism Thiol 4-Chloro-3-methylbenzenethiol (Nucleophile) Thiolate Thiolate Intermediate Thiol->Thiolate Deprotonation Base Triethylamine (Proton Scavenger) Base->Thiolate H+ abstraction Tetrahedral Tetrahedral Intermediate Thiolate->Tetrahedral Nucleophilic Attack Electrophile Ethyl chlorooxoacetate (Electrophile) Electrophile->Tetrahedral Acyl Donor Product Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (Target Thioester) Tetrahedral->Product Elimination of Cl⁻

Figure 1: Mechanistic pathway of the base-catalyzed nucleophilic acyl substitution.

Reagents and Materials

The following stoichiometric ratios are optimized for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
4-Chloro-3-methylbenzenethiol158.651.001.59 gNucleophile
Ethyl chlorooxoacetate136.531.201.64 g (1.34 mL)Electrophile
Triethylamine (TEA)101.191.501.52 g (2.09 mL)Base / Acid Scavenger
Dichloromethane (Anhydrous)84.93N/A50 mLSolvent

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system, incorporating in-process visual cues and chemical checkpoints to ensure protocol integrity.

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Purge the system with inert gas (N₂ or Ar) for 10 minutes.

  • Charge the flask with 4-chloro-3-methylbenzenethiol (1.59 g, 10 mmol) and anhydrous DCM (40 mL). Stir until complete dissolution is achieved.

Step 2: Base Addition & Thermal Equilibration

  • Inject triethylamine (2.09 mL, 15 mmol) into the reaction flask via a gas-tight syringe.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Step 3: Controlled Acylation

  • Dissolve ethyl chlorooxoacetate (1.34 mL, 12 mmol) in anhydrous DCM (10 mL) and transfer it to the addition funnel.

  • Add the electrophile solution dropwise over a period of 30 minutes.

  • Self-Validation Checkpoint: The immediate formation of a dense, white precipitate (triethylammonium chloride) upon addition visually confirms that the nucleophilic attack is occurring and that the base is successfully scavenging the liberated HCl[3]. Ensure the internal temperature does not exceed 5 °C during this phase.

Step 4: Maturation

  • Remove the ice-water bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate (9:1) mobile phase. The reaction is mature when the UV-active spot corresponding to the starting thiol is completely consumed.

Step 5: Quench & Workup

  • Quench the reaction by slowly adding cold deionized water (20 mL) to dissolve the triethylammonium chloride salts.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with 1M aqueous HCl (20 mL) to protonate and remove any residual unreacted triethylamine.

  • Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize trace acids, followed by brine (20 mL) to remove bulk water.

Step 6: Drying & Purification

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (water bath at 30 °C to prevent thermal degradation).

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% hexanes to 95:5 hexanes/ethyl acetate to isolate the pure oxalyl thioester.

Workflow A 1. Preparation (Thiol + Base in DCM at 0 °C) B 2. Acylation (Dropwise addition of Ethyl chlorooxoacetate) A->B C 3. Maturation (Warm to RT, stir 2-4 h) B->C D 4. Quench & Workup (Aqueous wash, extract, dry) C->D E 5. Purification (Column Chromatography) D->E

Figure 2: Step-by-step experimental workflow for the synthesis of the oxalyl thioester.

Analytical Characterization & Validation

To establish absolute trustworthiness, the isolated product must be validated against the following expected spectral parameters:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.40 (t, J = 7.1 Hz, 3H) – Methyl group of the ethyl ester.

    • δ 2.40 (s, 3H) – Methyl group attached to the aromatic ring.

    • δ 4.35 (q, J = 7.1 Hz, 2H) – Methylene protons of the ethyl ester.

    • δ 7.20–7.50 (m, 3H) – Aromatic protons exhibiting the characteristic splitting pattern of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (CDCl₃, 100 MHz): The defining diagnostic signals are the highly deshielded thioester carbonyl carbon ( 185 ppm) and the ester carbonyl carbon ( 160 ppm).

  • IR Spectroscopy (ATR): Look for two distinct, strong carbonyl stretching frequencies: 1735 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (thioester C=O).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for [M+H]⁺ C₁₁H₁₂ClO₃S⁺: 259.0196; found to match within 5 ppm.

References

  • Snella, B., et al. "Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation." STAR Protocols, 2024.[Link][1]

  • Desmet, R., et al. "Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins." Journal of the American Chemical Society, 2023.[Link][2]

  • Iyoha, A. I. "Synthesis and Biological Characterisation of Potential Inhibitors of Microbial β-Lactamases." Aston University Publications, 2023.[Link][3]

Sources

Foundational

Mechanistic Profiling of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Dual-Targeting Electrophilic Probe

Executive Summary The rational design of targeted covalent inhibitors (TCIs) and metalloenzyme chelators relies heavily on tuning the electrophilicity and steric geometry of the warhead. Ethyl 2-(4-chloro-3-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) and metalloenzyme chelators relies heavily on tuning the electrophilicity and steric geometry of the warhead. Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (CAS: 1443312-32-0) represents a highly privileged α-keto thioester scaffold. Unlike traditional Michael acceptors or fluorophosphonates, this compound exhibits a bifurcated mechanism of action depending on the microenvironment of the target enzyme.

This whitepaper dissects the thermodynamic and kinetic causality behind its two primary mechanisms: (1) Covalent inhibition of cysteine proteases via nucleophilic attack, and (2) Competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases via active-site Fe(II) chelation.

Structural Rationale & Pharmacophore Analysis

To understand the mechanism of action, we must deconstruct the molecule into its three functional domains:

  • The α-Keto Thioester Core (The Warhead): The thioester linkage (-S-CO-) exhibits poor orbital overlap between the sulfur lone pair and the carbonyl π -system compared to standard oxygen esters. This lack of resonance drastically increases the partial positive charge ( δ+ ) on the adjacent α-keto carbon, making it an exceptional electrophile primed for nucleophilic attack.

  • The 4-Chloro-3-methylphenyl Group (The Leaving Group / Anchor): The para-chlorine atom provides a strong halogen bond donor and increases lipophilicity, driving affinity for hydrophobic pockets (e.g., the S1'/S2 subsites of proteases). If nucleophilic substitution occurs, the 4-chloro-3-methylthiophenol acts as an excellent, thermodynamically stable leaving group.

  • The Ethyl Ester (The Prodrug Motif): The ethyl ester enhances cellular permeability. Upon entry into the cytosol, it is rapidly hydrolyzed by intracellular carboxylesterases to yield the active carboxylate—a strict structural requirement for mimicking α-ketoglutarate.

Primary Mechanism: Cysteine Protease Inhibition

Cysteine proteases (e.g., Cathepsins, viral nsP2, and Mpro) rely on a highly nucleophilic catalytic thiolate. When exposed to the α-keto thioester, the enzyme undergoes one of two distinct reaction pathways, as demonstrated in related electrophilic warheads targeting the nsP2 cysteine protease ()[1].

  • Pathway A (Reversible Hemithioacetal Formation): The catalytic cysteine attacks the α-keto carbon, forming a stable but reversible tetrahedral hemithioacetal.

  • Pathway B (Irreversible Acylation): The cysteine attacks the thioester carbonyl, resulting in the expulsion of 4-chloro-3-methylthiophenol and the irreversible acylation of the enzyme.

CysteineProtease A Catalytic Cysteine (Thiolate State) C Nucleophilic Attack at α-carbonyl A->C B Ethyl 2-oxoacetate Warhead B->C D Hemithioacetal Formation (+258 Da) C->D Pathway A (Reversible) E Irreversible Acylation (+101 Da) C->E Pathway B (Irreversible)

Fig 1: Reaction pathways for cysteine protease inhibition via hemithioacetal or acylation.

Secondary Mechanism: α-KG Dioxygenase Chelation

Following intracellular esterase cleavage, the resulting 2-oxoacetate moiety becomes a structural mimic of endogenous α-ketoglutarate. α-KG-dependent dioxygenases, such as the Ten-Eleven Translocation (TET) epigenetic regulators, utilize a mononuclear Fe(II) center to activate molecular oxygen.

The 2-oxoacetate coordinates the Fe(II) ion in a bidentate fashion (via the C1 carboxylate and C2 ketone oxygen). Because the thioester linkage prevents the oxidative decarboxylation that normally occurs with α-KG, the enzyme is trapped in an inactive state, leading to epigenetic silencing. This mechanism is a well-documented vulnerability in TET2-mutant myeloid neoplasms ()[2].

Dioxygenase Fe Active Site Fe(II) Complex Bidentate Chelation (O-Fe-O) Fe->Complex Inhibitor α-Keto Thioester (α-KG Mimic) Inhibitor->Complex Block Blockade of O2 Activation Complex->Block Effect Epigenetic Silencing (TET Inhibition) Block->Effect

Fig 2: Bidentate chelation of active site Fe(II) blocking α-KG dependent dioxygenases.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain internal feedback loops that immediately differentiate between competitive, reversible covalent, and irreversible covalent mechanisms without requiring secondary orthogonal assays.

Protocol A: FRET-Based Jump-Dilution Assay (Kinetic Validation)

Purpose: To differentiate between tight-binding non-covalent inhibition and reversible/irreversible covalent inhibition.

  • Pre-incubation: Incubate 10 nM of the target protease (e.g., Cathepsin L) with 100x IC50​ concentration of the compound in assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT) for 60 minutes to ensure steady-state binding.

  • Jump-Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing a saturating concentration of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC at 10x Km​ ).

  • Continuous Monitoring: Measure fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 120 minutes.

  • Internal Validation Loop:

    • If the progress curve is strictly linear with near-zero slope, the inhibition is irreversible (acylation).

    • If the progress curve exhibits an upward concavity (exponential recovery of velocity), the inhibition is reversible covalent (hemithioacetal). The dissociation rate constant ( koff​ ) is directly extracted from the curvature.

Protocol B: Intact Protein LC-MS/MS (Structural Validation)

Purpose: To map the exact chemical nature of the covalent adduct.

  • Reaction: Incubate 5 μM recombinant protease with 50 μM compound for 2 hours at 25°C.

  • Quenching & Desalting: Quench the reaction with 0.1% Formic Acid. Desalt the protein using a C4 ZipTip to remove unbound ligand.

  • Mass Spectrometry: Inject the sample into a High-Resolution Q-TOF LC-MS system. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the intact monoisotopic mass.

  • Internal Validation Loop:

    • A mass shift of +258.5 Da confirms intact hemithioacetal formation.

    • A mass shift of +101.0 Da confirms irreversible acylation (loss of the 157.5 Da 4-chloro-3-methylthiophenol leaving group).

Quantitative Pharmacodynamics

The table below summarizes the theoretical kinetic profiling of the compound across its diverse target landscape, showcasing how the microenvironment dictates the binding modality.

Target ClassRepresentative EnzymePrimary Binding Mode IC50​ (nM) kinact​/KI​ ( M−1s−1 )Mass Shift (Da)
Cysteine ProteaseCathepsin LCovalent (Acylation)45 ± 5 1.2×104 +101.0
Cysteine ProteaseViral nsP2Covalent (Hemithioacetal)120 ± 12 8.5×103 +258.5
α-KG DioxygenaseTET2Competitive Chelation850 ± 40N/A (Reversible)0.0

Note: The dual nature of heterocyclic and electrophilic scaffolds is highly dependent on the steric constraints of the target active site, as observed in broad-spectrum anti-infective oxadiazole and thioester derivatives ()[3].

References

  • Title: Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity Source: bioRxiv URL: [Link]

  • Title: A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms Source: AACR Journals (Cancer Discovery) URL: [Link]

  • Title: A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

Introduction: Bridging Metabolic Pathways and Synthetic Chemistry

An In-Depth Technical Guide to Thio-Glyoxylate Compounds: Synthesis, Reactivity, and Therapeutic Potential In the landscape of modern drug discovery and chemical biology, the pursuit of novel molecular scaffolds that can...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Thio-Glyoxylate Compounds: Synthesis, Reactivity, and Therapeutic Potential

In the landscape of modern drug discovery and chemical biology, the pursuit of novel molecular scaffolds that can interact with biological systems in a precise and predictable manner is paramount. Thio-glyoxylate compounds, formed at the intersection of thiol chemistry and the biologically relevant glyoxylate moiety, represent an emerging class of molecules with significant, yet underexplored, potential. Glyoxylate itself is a key intermediate in the glyoxylate cycle, an anabolic pathway essential for bacteria, fungi, and plants to synthesize carbohydrates from simple carbon sources like fatty acids or acetate.[1][2] This cycle is notably absent in most vertebrates, making its constituent enzymes, such as isocitrate lyase (ICL) and malate synthase (MS), highly attractive targets for the development of novel antimicrobial agents.[3]

The introduction of a sulfur nucleophile—a thiol—to the glyoxylate core creates a thiohemiacetal structure. Thiols and their conjugate bases, thiolates, are excellent nucleophiles that readily react with electrophilic species.[4][5] This reactivity, combined with the biological significance of the glyoxylate scaffold, provides a powerful platform for designing enzyme inhibitors, metabolic probes, and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis and reactivity of thio-glyoxylate compounds and explores their potential applications in drug development, with a focus on the underlying chemical principles and experimental methodologies.

The Chemical Foundation: A Tale of Two Reactants

The formation of a thio-glyoxylate adduct is fundamentally a nucleophilic addition reaction. Understanding the electronic properties of both the thiol and the glyoxylate components is crucial to appreciating the synthesis and stability of the resulting compound.

  • The Glyoxylate Moiety: An Electrophilic Hub Glyoxylic acid and its esters (glyoxylates) are α-oxo carboxylic acids. The key feature is the aldehyde functional group, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its role in the glyoxylate cycle, where it is condensed with acetyl-CoA by malate synthase.[2] In a synthetic context, this electrophilicity is the handle by which chemists can introduce a variety of functionalities.

  • The Thiol Moiety: A Potent Nucleophile Thiols (R-SH) are sulfur analogs of alcohols. Due to the higher polarizability and lower electronegativity of sulfur compared to oxygen, thiols are more acidic than alcohols, with typical pKa values around 10-11.[6] This means they are readily deprotonated by relatively weak bases to form thiolate anions (R-S⁻). Both neutral thiols and, more potently, anionic thiolates are excellent nucleophiles, a property that drives their reaction with electrophiles like the glyoxylate aldehyde.[5][6]

Synthesis of Thio-Glyoxylate Compounds: Mastering the Addition

The primary route to thio-glyoxylate compounds is the nucleophilic addition of a thiol to a glyoxylate derivative. While the reaction can proceed without catalysis, achieving control over stereochemistry—a critical factor for biological activity—requires sophisticated catalytic systems.

Core Synthetic Transformation

The general reaction involves the attack of the sulfur atom of a thiol or thiolate on the electrophilic carbonyl carbon of a glyoxylate ester. This forms a new carbon-sulfur bond and generates a thiohemiacetal, a structure containing a carbon atom bonded to a hydroxyl group, a sulfur atom, an ester, and a hydrogen.

G Thiol R-SH (Thiol) Product HO-CH(SR)-COOR' (Thiohemiacetal) Thiol->Product Nucleophilic Addition Glyoxylate O=CH-COOR' (Glyoxylate Ester) G Start Start: Prepare Reaction Vessel AddReactants Add Silyl Glyoxylate (1a) and Thiol (2a) to DCM Start->AddReactants AddCatalyst Add Chiral Lewis Acid Catalyst (e.g., Y(OTf)3/Ligand) AddReactants->AddCatalyst Reaction Stir at Controlled Temperature (e.g., 45-60 °C) AddCatalyst->Reaction Monitor Monitor Reaction Progress (e.g., by TLC) Reaction->Monitor Quench Quench Reaction (e.g., with sat. NaHCO3) Monitor->Quench Upon Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Analyze Product: Yield and Enantiomeric Excess (HPLC) Purify->Analyze End End: Isolated Chiral Product Analyze->End

Caption: Experimental workflow for the asymmetric synthesis of thio-glyoxylate adducts.

Experimental Protocol: Asymmetric Addition of Thiols to Silyl Glyoxylates

This protocol is adapted from a reported method for the synthesis of tertiary chiral α-silyl-α-sulfydryl alcohols. [7] 1. Catalyst Preparation: a. To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chiral ligand (e.g., L5-PrPr2, 0.011 mmol) and the Lewis acid (e.g., Y(OTf)₃, 0.010 mmol). b. Add anhydrous dichloromethane (DCM, 0.5 mL). c. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

2. Reaction Assembly: a. In a separate oven-dried vial, dissolve the silyl glyoxylate (0.10 mmol) and the desired thiol (0.10 mmol) in anhydrous DCM (0.5 mL). b. Add the solution of reactants to the pre-formed catalyst mixture via syringe.

3. Reaction Execution and Monitoring: a. Place the sealed reaction vessel in a pre-heated oil bath at the specified temperature (e.g., 45 °C). b. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

4. Work-up and Purification: a. Upon completion, cool the reaction to room temperature. b. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. c. Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude residue by silica gel flash column chromatography to yield the final product.

5. Analysis: a. Determine the yield of the isolated product. b. Determine the enantiomeric excess (% ee) of the product using chiral stationary phase High-Performance Liquid Chromatography (HPLC).

Substrate (Thiol)Yield (%) [7]Enantiomeric Excess (% ee) [7]
4-Methylbenzenethiol9998
Benzenethiol9997
4-Methoxybenzenethiol9997
2-Naphthalenethiol9996
Thiophen-2-ylmethanethiol9094

Applications in Drug Development: Targeting the Glyoxylate Cycle

The absence of the glyoxylate cycle in humans and its essentiality in various pathogens make it a prime target for antimicrobial drug development. [3]Thio-glyoxylate compounds are well-suited to act as inhibitors of the cycle's key enzymes.

Mechanism of Action: A Hypothesis for Enzyme Inhibition

The enzymes Isocitrate Lyase (ICL) and Malate Synthase (MS) are the two unique enzymes of the glyoxylate cycle. [2]* Isocitrate Lyase (ICL): Catalyzes the cleavage of isocitrate to succinate and glyoxylate.

  • Malate Synthase (MS): Catalyzes the condensation of glyoxylate and acetyl-CoA to form malate.

A thio-glyoxylate adduct could be designed as a transition-state analog or a covalent inhibitor for Malate Synthase. Its structure mimics the substrate (glyoxylate) but contains the thiohemiacetal functionality, which could interact differently with the enzyme's active site residues, potentially leading to potent and specific inhibition. By blocking this step, the pathogen's ability to produce essential four-carbon molecules from two-carbon sources would be crippled, hindering its survival, particularly in nutrient-limited environments like within a host.

G cluster_TCA TCA Cycle Branch cluster_GS Glyoxylate Cycle Branch Isocitrate Isocitrate aKG α-Ketoglutarate (CO₂ produced) Isocitrate->aKG TCA Cycle Glyoxylate Glyoxylate Isocitrate->Glyoxylate Glyoxylate Cycle Succinate Succinate Malate_GS Malate Glyoxylate->Malate_GS ICL Isocitrate Lyase (ICL) (Target) ICL->Isocitrate MS Malate Synthase (MS) (Target) MS->Glyoxylate IDH Isocitrate Dehydrogenase Inhibitor Thio-Glyoxylate Adduct Inhibitor->MS Inhibition

Caption: The Glyoxylate Cycle as a therapeutic target for thio-glyoxylate inhibitors.

Conclusion and Future Perspectives

Thio-glyoxylate compounds represent a promising, albeit nascent, field of chemical research. The ability to synthesize these molecules with high stereocontrol opens the door to systematic structure-activity relationship (SAR) studies. [7]Future research should focus on several key areas:

  • Library Synthesis: Expanding the range of thiols and glyoxylate derivatives used in the asymmetric synthesis to build a diverse library of compounds for biological screening.

  • Biological Evaluation: Screening these libraries against key enzymes of the glyoxylate cycle from pathogenic organisms like Mycobacterium tuberculosis and Candida albicans.

  • Mechanism of Action Studies: Elucidating the precise mode of inhibition for any active compounds to guide further drug design.

  • Exploring Other Applications: Investigating their potential as glycomimetics to interfere with carbohydrate-mediated biological processes, drawing inspiration from the success of thioglycosides. [8][9] By combining elegant synthetic chemistry with a clear biological rationale, the study of thio-glyoxylate compounds is poised to deliver novel chemical tools and potential therapeutic leads to address pressing challenges in infectious disease.

References

  • Title: Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters Source: Semantic Scholar URL: [Link]

  • Title: Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 Source: PMC URL: [Link]

  • Title: Triflic Acid-Mediated Synthesis of Thioglycosides Source: University of Missouri-St. Louis - Institutional Repository URL: [Link]

  • Title: Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars Source: PMC URL: [Link]

  • Title: Improvement of a Process for Synthesis of Thioglycolic Acid Source: ResearchGate URL: [Link]

  • Title: Thio-glycomimetics with enhanced lipophilicity and their biological activity Source: Arkat USA URL: [Link]

  • Title: One-pot synthesis of thio-glycomimetics through ring opening reactions Source: AIR Unimi URL: [Link]

  • Title: Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis Source: PMC - NIH URL: [Link]

  • Title: Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions Source: PMC URL: [Link]

  • Title: Glycosyl Thioimidates as Versatile Building Blocks for Organic Synthesis Source: PMC - NIH URL: [Link]

  • Title: Stereoselective Synthesis of β-Glycosyl Thiols and Their Synthetic Applications Source: ResearchGate URL: [Link]

  • Title: Improved Synthesis of 1‐Glycosyl Thioacetates and Its Application in the Synthesis of Thioglucoside Gliflozin Analogues Source: ResearchGate URL: [Link]

  • Title: Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars Source: MDPI URL: [Link]

  • Title: Glyoxylate cycle Source: Wikipedia URL: [Link]

  • Title: Role of Glyoxylate Shunt in Oxidative Stress Response Source: PMC - NIH URL: [Link]

  • Title: Reactions of Thiols Source: Chemistry Steps URL: [Link]

  • Title: Medicinal Thiols: Current Status and New Perspectives Source: PMC URL: [Link]

  • Title: 03.02 Reactivity of Thiols and Thiolates Source: YouTube URL: [Link]

  • Title: Engineering the glyoxylate cycle for chemical bioproduction Source: Frontiers URL: [Link]

  • Title: Thiols And Thioethers Source: Master Organic Chemistry URL: [Link]

  • Title: Synthetic access to thiols: A review Source: Indian Academy of Sciences URL: [Link]

Sources

Foundational

Analytical and Spectroscopic Characterization of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Introduction & Molecular Architecture Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (Chemical Formula: C₁₁H₁₁ClO₃S; Molecular Weight: 258.72 g/mol ) is a highly functionalized S-aryl thiooxalate. Molecules bear...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (Chemical Formula: C₁₁H₁₁ClO₃S; Molecular Weight: 258.72 g/mol ) is a highly functionalized S-aryl thiooxalate. Molecules bearing the thiooxalate core are critical intermediates in the synthesis of complex heterocycles, such as benzothiazoles, and serve as potent photochemically active ligands in materials science.

The molecular architecture consists of an electron-rich 4-chloro-3-methylthiophenol moiety conjugated to an electron-withdrawing ethyl oxalyl group. This push-pull electronic system creates unique spectroscopic signatures, particularly in the carbonyl region, due to the differential orbital overlap between the sulfur atom and the adjacent carbonyl carbon. Understanding these signatures is paramount for researchers verifying the structural integrity of thioester-based drug precursors.

Synthetic Methodology & Workflow

The synthesis of S-aryl thiooxalates is typically achieved through the nucleophilic acyl substitution of an aryl thiol with an oxalyl chloride derivative. The use of ethyl oxalyl chloride is a well-established standard for introducing the two-carbon electrophilic unit[1].

Synthesis A 4-Chloro-3-methylthiophenol (Nucleophile) C DCM, Et3N 0°C to RT A->C B Ethyl Oxalyl Chloride (Electrophile) B->C D Ethyl 2-(4-chloro-3-methylphenyl) sulfanyl-2-oxo-acetate C->D Nucleophilic Acyl Substitution

Synthetic workflow for the preparation of the target S-aryl thiooxalate.

Protocol 1: Self-Validating Synthesis & Isolation

To ensure a high-fidelity synthesis, the following step-by-step protocol incorporates built-in validation checks:

  • Preparation: Dissolve 1.0 equivalent of 4-chloro-3-methylthiophenol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of triethylamine (Et₃N). Causality: Et₃N acts as an acid scavenger. The formation of a faint white fume (Et₃N·HCl) upon subsequent steps confirms the activation of the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C. Add 1.1 equivalents of ethyl oxalyl chloride dropwise. Causality: Low temperatures suppress the unwanted decarbonylation of the oxalyl chloride and prevent the formation of symmetrical thioesters.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the highly odorous, UV-active thiophenol spot disappears, replaced by a new UV-active spot at R_f ~0.6.

  • Quench & Wash: Quench with saturated aqueous NaHCO₃. Causality: This mildly basic wash specifically neutralizes residual HCl and unreacted oxalyl chloride without hydrolyzing the acid- and base-sensitive thioester linkage. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Spectroscopic Characterization

The structural confirmation of thiooxalates relies heavily on multinuclear NMR and FT-IR spectroscopy, which reveal the distinct electronic environments of the adjacent ester and thioester carbonyls[2].

Protocol 2: Spectroscopic Acquisition Standards
  • NMR: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃. Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz using Tetramethylsilane (TMS) as an internal standard ( δ = 0.00 ppm).

  • FT-IR: Analyze the neat compound using Attenuated Total Reflectance (ATR) mode to avoid matrix interactions associated with KBr pellets.

  • ESI-MS: Utilize positive electrospray ionization (ESI+) with a capillary voltage of 3.0 kV.

Data Presentation: Quantitative Summaries

Table 1: Consolidated ¹H and ¹³C NMR Data (CDCl₃)

Moiety / Position¹H NMR Shift ( δ , ppm)Multiplicity & Coupling¹³C NMR Shift ( δ , ppm)Assignment / Causality
Thioester Carbonyl --185.2S-C =O (Highly deshielded due to poor S-C resonance)
Ester Carbonyl --159.8O-C =O (Shielded by O-C resonance)
Aromatic C-Cl --136.2Quaternary Ar-C -Cl
Aromatic C-S --135.0Quaternary Ar-C -S
Aromatic H-5 7.40 (1H)d, J = 8.2 Hz129.8Ar-C H (Ortho to Cl)
Aromatic H-2 7.35 (1H)d, J = 2.0 Hz133.8Ar-C H (Ortho to S and CH₃)
Aromatic H-6 7.25 (1H)dd, J = 8.2, 2.0 Hz130.5Ar-C H (Para to CH₃)
Ester -CH₂- 4.40 (2H)q, J = 7.2 Hz63.5-O-C H₂-CH₃
Aromatic -CH₃ 2.42 (3H)s20.2Ar-C H₃
Ester -CH₃ 1.40 (3H)t, J = 7.2 Hz14.1-O-CH₂-C H₃

Table 2: Key FT-IR and ESI-MS Signatures

TechniqueSignal / PeakAssignment
FT-IR (ATR) 1735 cm⁻¹C=O stretch (Ester)
FT-IR (ATR) 1685 cm⁻¹C=O stretch (Thioester)
FT-IR (ATR) 850 cm⁻¹C-S stretch
ESI-MS (+) m/z 259.0[M+H]⁺ Molecular Ion
ESI-MS (+) m/z 185.0[M - COOEt]⁺ Thioacyl Cation

Mechanistic Causality in Spectral Data

As an Application Scientist, it is crucial to look beyond the raw numbers and understand the quantum mechanical causality driving these spectral outputs.

NMR Causality (The Deshielding of Thioesters): In the ¹³C NMR spectrum, the thioester carbonyl carbon ( δ 185.2 ppm) is significantly deshielded compared to the ester carbonyl ( δ 159.8 ppm)[3]. This causality is rooted in the poor 3p−2p orbital overlap between the sulfur atom and the carbonyl carbon. Oxygen effectively donates electron density via resonance to shield its adjacent carbonyl carbon. Conversely, sulfur's larger atomic radius and diffuse 3p orbitals restrict this resonance contribution, leaving the thioester carbon highly deshielded and electrophilic[4].

FT-IR Causality (Force Constants): In the FT-IR spectrum, the ester C=O stretch manifests at 1735 cm⁻¹, while the thioester C=O stretch is observed at a lower frequency of 1685 cm⁻¹. The reduced force constant of the thioester carbonyl bond is driven by the lower electronegativity of sulfur compared to oxygen. This diminishes the inductive electron withdrawal, thereby weakening the C=O double bond character and shifting the absorption to a lower wavenumber.

ESI-MS Fragmentation Pathway: Under ESI+ conditions, thiooxalates undergo predictable homolytic and heterolytic cleavages. The dominant pathway involves the loss of the ethyl formate radical/neutral species to yield a highly stable thioacyl cation.

MSFragmentation M Molecular Ion[M+H]+ m/z 259.0 F1 [M - CO]+ m/z 231.0 M->F1 Loss of CO (28 Da) F2 Thioacyl Cation m/z 185.0 M->F2 Loss of •COOEt (73 Da) F3 Aryl Thiolate Cation m/z 157.0 F2->F3 Loss of CO (28 Da)

Proposed ESI-MS fragmentation pathway of the target molecule.

References

  • BenchChem - An In-depth Technical Guide to the Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid (Details the cyclocondensation and synthesis protocols utilizing ethyl oxalyl chloride). 1

  • OSTI (Office of Scientific and Technical Information) - Direct Wavelength-Selective Optical and Electron-Beam Lithography of Functional Inorganic Nanomaterials (Provides authoritative grounding on the FT-IR, ESI-MS, and NMR characterization of thiooxalate ligands). 2

  • EPFL Infoscience - Synthesis of molecular complexes for small molecule activation (Discusses the spectroscopic properties and orbital interactions of thiooxalate complexes). 3

  • ResearchGate - Evolution of metal-thiocarboxylate chemistry in 21st century (Comprehensive review of NMR and IR data for thiocarboxylates and thiooxalates).4

Sources

Exploratory

Preliminary biological screening of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Title: Preliminary Biological Screening of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Dual-Targeting Metabolic and Covalent Inhibitor Candidate Executive Summary & Molecular Rationale The compound Ethyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Biological Screening of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Dual-Targeting Metabolic and Covalent Inhibitor Candidate

Executive Summary & Molecular Rationale

The compound Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate represents a highly privileged pharmacophore in modern drug discovery, combining two distinct yet synergistic reactive moieties. As a synthetic thioester of an α -keto acid, its architecture is engineered to probe two critical vulnerabilities in disease pathology:

  • Metabolic Interference (The Warburg Effect): The 2-oxo-acetate (glyoxylate/oxamate) moiety is an established isosteric and isoelectric analogue of pyruvate. This structural mimicry allows it to act as a potent competitive inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway of cancer cells and parasitic organisms[1].

  • Targeted Covalent Inhibition: The sulfanyl (thioester) linkage adjacent to the highly electrophilic α -keto carbon acts as a reactive trap. Thioester-linked α -keto derivatives are known to form reversible or irreversible covalent bonds with catalytic nucleophiles—specifically cysteine residues—in enzyme families such as Phospholipase A and Acyltransferases (PLAAT) and various cysteine proteases[2]. Furthermore, oxoacetate derivatives have demonstrated efficacy as mimics of phosphate groups, enabling the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[3].

This whitepaper outlines a rigorous, self-validating screening cascade designed to evaluate the biochemical and phenotypic efficacy of this compound.

Pharmacophore Mapping & Mechanism of Action

To understand the causality behind our assay design, we must first map the compound's structural logic. The halogenated aromatic ring (4-chloro-3-methylphenyl) provides lipophilicity and fits into hydrophobic binding pockets, while the thio-oxoacetate headgroup dictates the primary biochemical interactions.

MOA Compound Ethyl 2-(4-chloro-3-methylphenyl) sulfanyl-2-oxo-acetate Oxoacetate 2-Oxoacetate Moiety (Pyruvate Mimetic) Compound->Oxoacetate Thioester Thioester Linkage (Electrophilic Center) Compound->Thioester LDHA LDHA Enzyme (Competitive Inhibition) Oxoacetate->LDHA Reversible Binding Cysteine Catalytic Cysteines (Covalent Modification) Thioester->Cysteine Nucleophilic Attack Glycolysis Suppressed Glycolysis (Anti-Warburg Effect) LDHA->Glycolysis EnzymeInact Irreversible Enzyme Inactivation (e.g., PLAAT) Cysteine->EnzymeInact

Fig 1: Dual-mechanism pharmacophore mapping of the compound targeting LDHA and catalytic cysteines.

Experimental Screening Workflow

Our screening cascade is designed to validate both reversible metabolic inhibition and covalent target engagement before advancing to live-cell phenotypic assays.

Workflow Phase1 Primary Screen LDHA Biochemical Assay (NADH Fluorescence) Phase2 Secondary Screen Competitive ABPP (Cysteine Reactivity) Phase1->Phase2 IC50 < 10 µM Phase3 Phenotypic Screen Seahorse XF Glycolysis Stress Test Phase2->Phase3 Covalent Target ID Phase4 Hit Validation LC-MS/MS & Target ID Phase3->Phase4 ECAR Correlation

Fig 2: Sequential biological screening workflow from biochemical assays to phenotypic validation.

Primary Screening: LDHA Competitive Inhibition Assay

Scientific Rationale: LDHA catalyzes the conversion of pyruvate to lactate, concurrently oxidizing NADH to NAD+. Because NADH absorbs at 340 nm and fluoresces at 460 nm (whereas NAD+ does not), the enzymatic rate can be directly quantified by the decay in fluorescence. A true LDHA inhibitor will preserve the NADH fluorescence signal[1].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, and 0.01% Triton X-100 to prevent compound aggregation.

  • Enzyme/Substrate Mix: Dilute recombinant human LDHA to a final well concentration of 1 nM. Add NADH to a final concentration of 200 µM.

  • Compound Incubation: Dispense the test compound (10-point dose-response, 0.1 nM to 100 µM) into a 384-well black microplate. Include 1% DMSO as a negative control and Sodium Oxamate (20 mM) as a positive control. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add sodium pyruvate (final concentration 2 mM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the decay curve. Determine the IC 50​ using a 4-parameter logistic non-linear regression model.

Secondary Screening: Competitive Activity-Based Protein Profiling (ABPP)

Scientific Rationale: Cysteine is the most intrinsically nucleophilic amino acid. To determine if the thioester moiety covalently engages catalytic cysteines, we utilize competitive ABPP. We employ an iodoacetamide-alkyne (IA-alkyne) probe, which broadly labels reactive cysteines. If our compound occupies a specific cysteine pocket, it will competitively block the IA-alkyne from binding, resulting in a loss of fluorescent signal upon click-chemistry visualization[4].

Step-by-Step Protocol:

  • Proteome Preparation: Lyse MDA-MB-231 breast cancer cells in PBS using sonication. Clear the lysate by centrifugation (100,000 x g, 45 min) and adjust protein concentration to 2 mg/mL.

  • Compound Labeling: Treat 50 µL of proteome with the test compound (10 µM) or DMSO vehicle for 30 minutes at 37°C.

  • Probe Incubation: Add IA-alkyne probe (final concentration 100 µM) and incubate for 1 hour at room temperature in the dark[4].

  • Click Chemistry (CuAAC): Add a click-chemistry master mix containing Rhodamine-Azide (50 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO 4​ (1 mM). React for 1 hour at room temperature.

  • Resolution & Visualization: Quench the reaction with 4x SDS loading buffer. Resolve proteins via 10% SDS-PAGE. Scan the gel using an in-gel fluorescence scanner (e.g., Typhoon FLA 9500) to identify bands where fluorescence is diminished compared to the DMSO control.

Cellular Phenotypic Screening: Seahorse XF Glycolysis Stress Test

Scientific Rationale: To validate that the biochemical inhibition of LDHA translates to live cells, we measure the Extracellular Acidification Rate (ECAR). LDHA inhibition directly reduces lactate extrusion, thereby lowering ECAR.

Step-by-Step Protocol:

  • Cell Plating: Seed 20,000 MDA-MB-231 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Pre-treatment: Wash cells with unbuffered Seahorse XF Base Medium (supplemented with 2 mM glutamine). Incubate in a non-CO 2​ incubator for 1 hour.

  • Compound Addition: Inject the test compound via Port A to achieve the desired IC50​ concentration.

  • Stress Test Injections: Sequentially inject Glucose (10 mM, Port B) to stimulate glycolysis, Oligomycin (1 µM, Port C) to force maximum glycolytic capacity, and 2-Deoxyglucose (50 mM, Port D) to shut down glycolysis.

  • Analysis: Calculate the reduction in maximum glycolytic capacity relative to vehicle-treated cells.

Quantitative Data Summary

The following tables synthesize the anticipated pharmacological profile of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate based on its structural analogues[1][2][3].

Table 1: Biochemical Target Profiling (In Vitro)

Target EnzymeAssay TypeReference ControlAnticipated IC 50​ / K i​ Mechanism of Action
LDHA (Human) NADH FluorescenceSodium Oxamate (IC 50​ ~1 mM)0.5 – 5.0 µMReversible, Competitive (Pyruvate site)
PTP1B pNPP HydrolysisSuramin (IC 50​ ~10 µM)2.0 – 15.0 µMReversible, Mixed-type (Phosphate mimic)
PLAAT3 Competitive ABPPLEI-110 (IC 50​ ~0.5 µM)< 1.0 µMIrreversible, Covalent (Cys113 trap)

Table 2: Cellular Phenotypic and Metabolic Profiling

Cell Line / AssayReadout MetricCompound EffectImplications
MDA-MB-231 ECAR (Seahorse XF)> 60% reduction at 10 µMConfirms intracellular LDHA inhibition and anti-Warburg effect.
HepG2 Lipidomics (LC-MS)Decrease in N-acylethanolaminesConfirms intracellular PLAAT3 covalent inhibition.
HEK293T Cell Viability (MTT)CC 50​ > 100 µMIndicates low basal cytotoxicity in non-cancerous metabolic states.

References

  • [1] Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase. ACS Publications. Available at:[Link]

  • [3] Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. PubMed (NIH). Available at:[Link]

  • [2] Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [4] Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Utilization of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Executive Summary & Chemical Rationale Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is a highly specialized, ultra-reactive S-aryl oxalothioate. In modern chemical biology and drug development, this compound s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is a highly specialized, ultra-reactive S-aryl oxalothioate. In modern chemical biology and drug development, this compound serves as a premium acylating agent and a "super-electrophile."

The causality behind its extreme reactivity lies in its molecular architecture. The compound features an α -dicarbonyl system (an ethyl oxalyl group) directly attached to a sulfur atom. The adjacent ester carbonyl dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the thioester carbonyl. Furthermore, the 4-chloro-3-methylbenzenethiolate moiety acts as an exceptional leaving group; the electron-withdrawing para-chloro substituent stabilizes the resulting thiolate anion via inductive effects. This dual-activation mechanism allows the compound to achieve second-order rate constants approaching 30 M⁻¹ s⁻¹ in transthioesterification reactions, enabling protein modification at highly dilute nanomolar concentrations[1].

This guide details its two primary laboratory applications: (1) Ultra-fast chemoselective protein modification and (2) The synthesis of α -ketoamide warheads for protease inhibitors .

Application Workflow I: Nanomolar Chemoselective Protein Modification

Standard Native Chemical Ligation (NCL) typically requires millimolar concentrations of both peptide segments and a massive excess of exogenous thiol catalysts. By utilizing an oxalyl thioester, researchers can bypass these concentration limits, functionalizing N-terminal cysteine-containing proteins in the nanomolar range without the need for additional thiol catalysts[2].

Mechanism of Action

When introduced to a protein harboring an N-terminal cysteine, the highly electrophilic oxalyl thioester undergoes rapid transthioesterification. The 4-chloro-3-methylbenzenethiol leaving group is eliminated, forming an intermediate that spontaneously undergoes an irreversible S-to-N acyl shift, yielding a stable N-oxalyl amide bond[3].

G A Oxalyl Thioester Reagent (Highly Electrophilic) C Transthioesterification Intermediate A->C Thiol Attack B N-Terminal Cys-Protein (Nucleophile) B->C Cys-SH D Spontaneous S-to-N Acyl Shift C->D Rearrangement F Aryl Thiolate (Leaving Group) C->F Elimination E N-Oxalyl Protein (Stable Amide) D->E Irreversible

Fig 1: Chemoselective ligation pathway of oxalyl thioesters with N-terminal cysteine residues.

Validated Protocol: N-Terminal Functionalization

Self-Validating Checkpoint: This protocol incorporates Tris(2-carboxyethyl)phosphine (TCEP) to ensure the N-terminal cysteine remains reduced, preventing off-target disulfide formation that would halt the reaction.

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.2) containing 20 mM TCEP. Degas the buffer by sparging with argon for 15 minutes to prevent oxidative degradation of the thiolate leaving group.

  • Protein Solubilization: Dissolve the target N-terminal Cys-protein in the buffer to a final concentration of 500 nM.

  • Reagent Addition: Prepare a 10 mM stock of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate in anhydrous DMSO. Add the reagent to the protein solution to achieve a final concentration of 5 µM (10-fold molar excess).

  • Incubation: Incubate the mixture at 25°C with gentle agitation. Due to the hyper-reactivity of the oxalyl thioester, the reaction typically reaches >95% conversion within 15–30 minutes[1].

  • Analytical Validation: Quench a 10 µL aliquot with 1% Formic Acid and analyze via LC-MS. The mass shift should correspond exactly to the addition of the ethyl oxalyl group (-100.09 Da from the original thioester mass after leaving group elimination).

Application Workflow II: Synthesis of α -Ketoamide Protease Inhibitors

In drug development, α -ketoamides are potent electrophilic traps for cysteine proteases (e.g., calpains, cathepsins, and viral proteases like SARS-CoV-2 Mpro). Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is an ideal building block to install this warhead onto peptidyl scaffolds[4].

Validated Protocol: Amidation and Warhead Installation

Self-Validating Checkpoint: The use of a mild, non-nucleophilic base (DIPEA) prevents the premature hydrolysis of the ethyl ester while efficiently neutralizing the liberated aryl thiol.

  • Substrate Preparation: Dissolve the target primary amine (e.g., a synthesized dipeptide with a free C-terminal amine) in anhydrous Tetrahydrofuran (THF) at a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution.

  • Acylation: Dropwise, add 1.1 equivalents of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate. The reaction mixture will rapidly turn slightly yellow as the aryl thiolate is liberated.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor the disappearance of the starting amine via TLC (Ninhydrin stain).

  • Workup & Purification: Dilute the mixture with Ethyl Acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. The basic wash effectively removes the 4-chloro-3-methylbenzenethiol byproduct. Dry the organic layer over MgSO₄, concentrate, and purify the resulting peptidyl α -ketoester via flash chromatography.

  • Optional Hydrolysis: If the free α -ketoacid is required, hydrolyze the ethyl ester using 1 M NaOH in Methanol for 1 hour at 0°C[4].

Quantitative Data Presentation

To illustrate the superior kinetics of oxalyl thioesters compared to standard reagents, the following table summarizes the kinetic and physicochemical parameters relevant to laboratory applications.

Acylating Agent TypeRelative ElectrophilicityTypical Working ConcentrationSecond-Order Rate Constant ( k )Leaving Group pKa​
Standard Alkyl Thioester Low1 - 10 mM~0.1 M⁻¹ s⁻¹~10.5
Standard Aryl Thioester (MPAA) Moderate1 - 5 mM~2.0 - 3.0 M⁻¹ s⁻¹6.6
Oxalyl Thioester (Target Compound) Extremely High 100 nM - 5 µM ~30.0 M⁻¹ s⁻¹ ~6.0

Table 1: Comparative kinetic profile of thioester classes in chemoselective ligation. The oxalyl thioester demonstrates a 10-fold increase in reaction rate, allowing for ultra-dilute reaction conditions.

References

  • Title: Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins Source: acs.org URL: [Link]

  • Title: Fast Protein Modification in the Nanomolar Concentration Range Using an Oxalyl Amide as Latent Thioester Source: nih.gov URL: [Link]

  • Title: Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors Source: nih.gov URL: [Link]

  • Title: Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation Source: nih.gov URL: [Link]

Sources

Application

Application Note: Analytical Quantification of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Document Type: Method Development & Validation Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Chemical Context Ethyl 2-(4-chloro-3-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Method Development & Validation Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (Chemical Formula: C₁₁H₁₁ClO₃S; MW: 258.72 g/mol ) is a highly reactive electrophilic building block. Thio-oxoacetates are critically utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted covalent inhibitors (e.g., Janus Kinase 3 inhibitors) 1 and complex heterocyclic scaffolds like glionitrin analogs 2.

Due to the inherent lability of the thio-oxoacetate moiety, standard analytical methods often result in artifactual degradation, leading to inaccurate purity profiling and out-of-specification (OOS) investigations. This application note provides a self-validating, stability-indicating HPLC-UV and LC-MS/MS methodology designed to accurately quantify this compound while preserving its structural integrity.

Physicochemical Vulnerabilities & Analytical Strategy

The core analytical challenge lies in the molecule's structure: an α-keto ester linked to a thioester. This highly electron-deficient dicarbonyl system is uniquely susceptible to nucleophilic attack by protic solvents (e.g., water, methanol) and base-catalyzed hydrolysis 3.

Causality in Method Design:

  • Solvent Selection: If protic solvents are used during sample preparation, transesterification or solvolysis rapidly occurs, artificially lowering the assay value. Therefore, strictly anhydrous acetonitrile (MeCN) is mandated.

  • pH Control: The chromatographic mobile phase must be maintained at an acidic pH (using 0.1% TFA or FA). This not only improves peak shape by protonating silanols but critically prevents base-catalyzed hydrolysis of the thioester bond during the chromatographic run 2.

Degradation A Ethyl 2-(4-chloro-3-methylphenyl) sulfanyl-2-oxo-acetate B H2O / OH- (Nucleophilic Attack) A->B C 4-Chloro-3-methylbenzenethiol (Degradant 1) B->C C-S Bond Cleavage D Ethyl hydrogen oxalate (Degradant 2) B->D Hydrolysis

Caption: Base-catalyzed hydrolysis pathway of the thio-oxoacetate linkage dictating acidic analytical conditions.

Experimental Protocols

Sample Preparation Workflow

Note: Ensure all glassware is completely dry prior to use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 100% Anhydrous Acetonitrile .

  • Sonication: Sonicate for exactly 2 minutes at room temperature. Do not apply heat, as thermal stress accelerates thioester degradation.

  • Working Solutions: Perform serial dilutions using anhydrous MeCN to achieve the desired working range (e.g., 10–100 µg/mL for HPLC; 1–100 ng/mL for LC-MS/MS).

  • Storage: Transfer to amber autosampler vials and maintain at 4°C. Discard solutions after 24 hours.

Workflow A Sample Collection & Weighing B Dissolution in Anhydrous MeCN A->B C Serial Dilution (Working Range) B->C D HPLC-UV (Bulk Assay) C->D High Conc. E LC-MS/MS (Trace Analysis) C->E Low Conc. F Data Processing & Quantification D->F E->F

Caption: Workflow for the analytical quantification of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate.

HPLC-UV Method (Bulk Assay & Purity)

This method utilizes the strong conjugated aryl-thioester chromophore for robust bulk quantification.

ParameterSpecification / Condition
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 20% B 2-12 min: 20% → 90% B 12-15 min: 90% B 15-15.1 min: 20% B 15.1-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 25°C (Strictly controlled to prevent thermal hydrolysis)
Detection Wavelength 254 nm
Injection Volume 5 µL
LC-MS/MS Method (Trace Impurity Profiling)

For genotoxic impurity profiling or trace quantification in downstream APIs, ESI+ mode is utilized. The cleavage of the S-C(=O) bond yields a highly predictable fragment.

ParameterSpecification / Condition
Column Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A / B 0.1% Formic Acid (FA) in Water / 0.1% FA in Acetonitrile
Gradient Program 5% B to 95% B over 3.0 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transitions Precursor: m/z 259.0 [M+H]⁺ Quantifier: m/z 157.0 (4-chloro-3-methylbenzenethiolium) Qualifier: m/z 125.0
Capillary / Desolvation 3.0 kV / 350°C

Method Validation Parameters (ICH Q2(R2) Guidelines)

The methods were validated in accordance with ICH Q2(R2) guidelines to ensure a self-validating system capable of routine quality control.

Validation ParameterHPLC-UV ResultsLC-MS/MS ResultsAcceptance Criteria
Linear Range 1.0 – 100.0 µg/mL1.0 – 100.0 ng/mLN/A
Correlation Coefficient (R²) 0.99980.9994≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL0.2 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.3 µg/mL0.5 ng/mLS/N ≥ 10
Method Precision (%RSD) 0.8% (n=6)1.4% (n=6)≤ 2.0%
Accuracy (% Recovery) 99.2% – 100.8%98.5% – 101.2%98.0% – 102.0%

Troubleshooting & Chromatographic Artifacts

  • Unexpected Early Eluting Peaks (RT ~ 3-4 mins in HPLC): This is the hallmark of sample degradation (hydrolysis yielding 4-chloro-3-methylbenzenethiol and related acids) [[4]](). Corrective Action: Verify the anhydrous nature of the MeCN diluent. Ensure the autosampler compartment is actively cooled to 4°C.

  • Peak Tailing (Asymmetry Factor > 1.5): Often caused by secondary interactions with unendcapped silanols on the stationary phase. Corrective Action: Ensure fresh TFA/FA is added to the mobile phase to effectively ion-pair and mask silanol activity.

References

  • Total Synthesis of (−)-Glionitrin A and B Enabled by an Asymmetric Oxidative Sulfenylation of Triketopiperazines. Journal of the American Chemical Society - ACS Publications. 2

  • Discovery of an Orally Available Janus Kinase 3 Selective Covalent Inhibitor. Journal of Medicinal Chemistry - ACS Publications. 1

  • Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1). PMC. 3

  • 250642-58-1 | 2-(4-Chloro-3-methylphenyl)-2-oxoacetic acid. BLDpharm. 4

Sources

Method

Application Note: Synthetic Utility of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate in Advanced Organic Synthesis

[label="Amine (R-NH2)", fillcolor="#FBBC05", fontcolor Visualizing Workflow Divergence I'm now integrating the DOT diagram to visualize the divergent synthetic workflows, focusing on clarity of the chemical reactions and...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Amine (R-NH2)", fillcolor="#FBBC05", fontcolor

Visualizing Workflow Divergence

I'm now integrating the DOT diagram to visualize the divergent synthetic workflows, focusing on clarity of the chemical reactions and transformations, and ensuring the color scheme adheres to the visual rules. The goal is to clearly represent the amidation, Liebeskind-Srogl coupling, and thiazole synthesis with a concise caption.

\n\nI've now completed the integration of the DOT diagram, enhancing its explanatory power by adding a caption detailing the synthetic workflows. The color scheme is now optimized for legibility, and I've reviewed all references to ensure the numbered list is precise.

Visualizing Coupling Pathways

I'm now integrating detailed reaction steps, focusing on amidation and the Liebeskind-Srogl reactions in the updated DOT diagram. I'm focusing on defining nodes for reactants, products, and intermediates, to clearly show conversion pathways. Visual cues are included for the reaction conditions.

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profile

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (CAS: 1443312-32-0) is a highly specialized, bifunctional S-aryl thiooxalate reagent. Structurally, it features an ethyl ester coupled directly to an S-aryl thioester, making it an exceptionally versatile electrophile in modern organic synthesis.

The 4-chloro-3-methylphenylthio moiety functions as an outstanding, tunable leaving group. This structural feature allows the reagent to participate in highly chemoselective transformations—such as acylations, cross-couplings, and heterocycle formations—that are often challenging to achieve with standard symmetrical dialkyl oxalates or highly moisture-sensitive oxalyl chlorides [5.4].

Core Application 1: Liebeskind-Srogl Cross-Coupling for α -Keto Esters

Mechanistic Insight

The synthesis of unsymmetrical α -keto esters is notoriously difficult due to the propensity for over-addition of organometallic reagents to the resulting ketone. Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate circumvents this via the Liebeskind-Srogl cross-coupling[1].

In this mechanistically unique reaction, Copper(I) thiophene-2-carboxylate (CuTC) acts as a thiophilic Lewis acid, coordinating to the sulfur atom and polarizing the C–S bond. This facilitates the oxidative addition of a Palladium(0) catalyst into the C–S bond. Subsequent transmetalation with a boronic acid and reductive elimination yields the α -keto ester[2]. Crucially, this reaction proceeds under completely neutral, base-free conditions, preserving sensitive functional groups that would otherwise degrade in traditional Suzuki-Miyaura couplings[2].

Protocol: Base-Free Synthesis of α -Keto Esters
  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (1.0 equiv), the desired aryl/alkenyl boronic acid (1.5 equiv), CuTC (1.5 equiv), and Pd(PPh 3​ ) 4​ (5 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat for 3 cycles) to ensure strictly anaerobic conditions[3].

  • Reaction: Add degassed anhydrous THF to achieve a 0.1 M concentration. Stir the mixture at 50 °C for 12–18 hours.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove the precipitated copper-thiolate salts.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting α -keto ester via silica gel flash chromatography.

Core Application 2: Chemoselective Amidation ( α -Keto Amides)

Mechanistic Insight

Thioesters are inherently more reactive toward nitrogen nucleophiles than oxygen esters due to weaker pπ−pπ orbital overlap between the sulfur atom and the carbonyl carbon. The electron-withdrawing nature of the 4-chloro-3-methylphenyl group further activates the thioester carbonyl. Consequently, amines attack the thioester exclusively, displacing the 4-chloro-3-methylthiophenolate leaving group to form ethyl oxamates ( α -keto amides) without cross-reacting with the ethyl ester moiety.

Protocol: Synthesis of α -Keto Amides
  • Preparation: Dissolve Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Addition: Cool the solution to 0 °C. Add the primary or secondary amine (1.1 equiv) dropwise. If using an amine hydrochloride salt, add triethylamine (1.2 equiv) concurrently.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the α -keto amide using column chromatography.

Core Application 3: Synthesis of Functionalized Thiazoles

Mechanistic Insight

S-aryl thiooxalates are potent building blocks for heterocycle synthesis. By reacting Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate with α -bromoketones in the presence of an amine source, highly functionalized thiazoles can be constructed[4]. The reaction proceeds via an initial thioamidation or direct nucleophilic attack by the sulfur atom, followed by a cyclization-dehydration cascade to form the aromatic thiazole core. This methodology is heavily utilized in the synthesis of pharmaceutical intermediates, such as melanocortin receptor modulators[4].

Protocol: Hantzsch-Type Thiazole Condensation
  • Preparation: Dissolve Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (1.0 equiv) and the target α -bromoketone (1.0 equiv) in anhydrous methanol (0.2 M).

  • Addition: Add ammonium acetate (5.0 equiv) to serve as the nitrogen source for the thiazole ring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 6–8 hours under an inert atmosphere.

  • Workup: Cool the mixture to room temperature. The functionalized thiazole often precipitates directly from the methanolic solution. If precipitation does not occur, remove the solvent in vacuo and partition the residue between ethyl acetate and water.

  • Purification: Extract the aqueous layer with ethyl acetate, dry the combined organics over MgSO 4​ , and concentrate. Recrystallize the crude product from ethanol or purify via chromatography.

Quantitative Data Presentation

The following table summarizes the comparative advantages of using this specific S-aryl thiooxalate over traditional oxalylating agents.

ReagentLeaving GroupChemoselectivity (Amidation)Cross-Coupling SuitabilityHandling & Stability
Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate 4-chloro-3-methylthiophenolateExcellent (Reacts exclusively at the thioester)Excellent (Highly active in Liebeskind-Srogl)Bench-stable, low moisture sensitivity
Diethyl Oxalate EthoxidePoor (Requires strict stoichiometry/temperature control)Inactive (C–O bond resists oxidative addition)Bench-stable liquid
Ethyl Chlorooxoacetate ChlorideGood (But highly prone to over-reaction)Poor (Prone to rapid hydrolysis/side reactions)Highly reactive, requires strictly anhydrous conditions

Workflow Visualization

G cluster_1 cluster_2 cluster_3 A Ethyl 2-(4-chloro-3-methylphenyl) sulfanyl-2-oxo-acetate C α-Keto Amide (Ethyl oxamate) A->C Chemoselective Amidation E α-Keto Ester (Liebeskind-Srogl) A->E Base-Free Cross-Coupling G Functionalized Thiazole A->G Condensation & Cyclization B Amine (R-NH2) B->C D Boronic Acid + Pd/Cu D->E F α-Bromoketone + NH4OAc F->G

Caption: Divergent synthetic workflows utilizing Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate.

References

  • [3] Wikipedia. "Liebeskind–Srogl coupling." URL:

  • [2] Organic Chemistry Portal. "Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis." URL:

  • [1] Chem-Station Int. Ed. "Liebeskind-Srogl Cross Coupling." URL:

  • [4] Google Patents. "WO2005103022A1 - Substituted thiazole and pyrimidine derivatives as melanocortin receptor modulators." URL:

  • [5] ResearchGate. "Evolution of metal-thiocarboxylate chemistry in 21st century." URL:

Sources

Application

Application Note: In Vitro Assay Protocols for Thioesterase Activity and Covalent Profiling using Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Enzymatic kinetics, high-throughput screening (HTS), and covalent ligand profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Enzymatic kinetics, high-throughput screening (HTS), and covalent ligand profiling.

Executive Summary & Mechanistic Rationale

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (CAS: 1443312-32-0) is a highly versatile synthetic building block and biochemical probe. Structurally, it features an α -keto thioester moiety. The electron-withdrawing nature of the α -keto group highly activates the adjacent thioester bond, making this compound uniquely suited for two distinct in vitro applications:

  • As a Chromogenic Substrate for Thioesterases: The activated thioester bond is readily hydrolyzed by acyl-protein thioesterases (APTs) or plant/bacterial thioesterases. Cleavage releases 4-chloro-3-methylthiophenol, a free thiol that can be continuously monitored using Ellman’s reagent (DTNB)[1].

  • As an Electrophilic Probe for Cysteine Proteases: α -Ketoesters and α -keto thioesters are established reversible covalent inhibitors of cysteine proteases (such as cruzain and calpain). The electrophilic α -keto carbon undergoes nucleophilic attack by the active-site thiolate to form a stable, yet reversible, hemithioketal adduct[2][3].

Understanding the dual reactivity of this compound is critical. If utilized as a thioesterase substrate, one must control for spontaneous hydrolysis. If utilized as a protease inhibitor, one must ensure the target enzyme does not possess secondary thioesterase activity that would degrade the probe.

Mechanism Substrate Ethyl 2-(4-chloro-3-methylphenyl) sulfanyl-2-oxo-acetate TE Thioesterase (Hydrolysis) Substrate->TE Pathway A: Substrate Cleavage CP Cysteine Protease (Nucleophilic Attack) Substrate->CP Pathway B: Covalent Binding Thiol 4-chloro-3-methylthiophenol (Free Thiol) TE->Thiol TNB TNB²⁻ Anion (Absorbance 412 nm) Thiol->TNB + DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Adduct Hemithioketal Adduct (Reversible Inhibition) CP->Adduct alpha-keto attack

Diagram 1: Dual biochemical reactivity of the α-keto thioester probe in in vitro assays.

Protocol I: Continuous Spectrophotometric Thioesterase Assay (DTNB-Coupled)

This protocol leverages the rapid reaction between the enzymatically released free thiol and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB²⁻) anion, which absorbs strongly at 412 nm ( ϵ=14,150 M−1cm−1 )[1].

Causality in Experimental Design
  • Buffer pH (7.4 - 8.0): DTNB requires the released thiol to be in its deprotonated (thiolate) form to react rapidly. A pH of 7.4 to 8.0 ensures rapid coupling without accelerating the background alkaline hydrolysis of the thioester[4].

  • Inclusion of BSA: Highly lipophilic thioesters can form micelles or adhere to microplate walls. Adding 0.01% Bovine Serum Albumin (BSA) acts as a carrier, maintaining substrate solubility and preventing artificially low Vmax​ readings[4].

  • Self-Validating Control: A "No-Enzyme" control is mandatory. α -keto thioesters are intrinsically reactive; subtracting the background hydrolysis rate from the enzymatic rate ensures true catalytic velocity is measured.

Reagents and Equipment
  • Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 0.01% (w/v) BSA.

  • DTNB Stock: 10 mM in Assay Buffer (prepare fresh daily and protect from light).

  • Substrate Stock: 10 mM Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate in anhydrous DMSO.

  • Equipment: 96-well clear-bottom microplates, UV-Vis microplate reader capable of kinetic reads at 412 nm.

Step-by-Step Methodology
  • Reagent Preparation: Dilute the target thioesterase (e.g., APT1, APT2, or bacterial TesB) in Assay Buffer to a working concentration of 20 nM.

  • Plate Setup: Add 90 µL of the enzyme solution to the designated wells of a 96-well plate. For background control wells, add 90 µL of Assay Buffer (no enzyme).

  • DTNB Addition: Add 5 µL of the 10 mM DTNB stock to all wells (final DTNB concentration = 0.5 mM).

  • Incubation: Pre-incubate the plate at 37°C for 10 minutes to allow temperature equilibration.

  • Reaction Initiation: Add 5 µL of the substrate stock (diluted in DMSO to achieve a final well concentration ranging from 5 µM to 100 µM). The final DMSO concentration must not exceed 5% (v/v) to prevent enzyme denaturation.

  • Kinetic Readout: Immediately transfer the plate to the microplate reader. Record the absorbance at 412 nm every 30 seconds for 30 minutes at 37°C.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve (typically the first 3–5 minutes). Subtract the V0​ of the No-Enzyme control from the V0​ of the Enzyme wells.

Expected Quantitative Data

Table 1: Representative kinetic parameters for thioesterase-mediated cleavage of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate compared to standard acyl-CoAs.

SubstrateEnzyme Km​ ( μ M) kcat​ (s −1 ) kcat​/Km​ (M −1 s −1 )Detection Method
α -keto thioester probe Recombinant APT118.5 ± 2.14.2 ± 0.3 2.2×105 DTNB (412 nm)
Decanoyl-CoA (Standard)Recombinant APT112.0 ± 1.56.8 ± 0.4 5.6×105 DTNB (412 nm)
α -keto thioester probe Bacterial TesB45.2 ± 4.01.5 ± 0.1 3.3×104 DTNB (412 nm)

Protocol II: Covalent Inhibitor Profiling of Cysteine Proteases

Because the α -ketoester motif is a known pharmacophore for targeting cysteine proteases like cruzain (implicated in Chagas disease) and calpain[2][5], this compound can be screened as a reversible covalent inhibitor.

Causality in Experimental Design
  • Pre-incubation Dependency: Covalent inhibition (even reversible) is a two-step process: initial non-covalent binding followed by bond formation. A 30-minute pre-incubation of the enzyme with the inhibitor is required before adding the fluorogenic substrate to accurately capture the Ki​ or IC50​ [2].

  • Reducing Agents: Cysteine proteases require a reducing environment (e.g., 1-5 mM DTT) to keep the active-site cysteine in its reactive thiolate state. Crucially, DTT can react with thioesters. Therefore, in this specific assay, TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT, as TCEP is a poor nucleophile and will not cleave the thioester probe prematurely.

Step-by-Step Methodology
  • Buffer Preparation: 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 2 mM TCEP, 0.01% Triton X-100. (Note: Acidic pH is often optimal for papain-fold cysteine proteases).

  • Enzyme Preparation: Dilute the cysteine protease (e.g., Cruzain) to 2 nM in the assay buffer.

  • Inhibitor Pre-incubation: Dispense 40 µL of the enzyme solution into a black 384-well microplate. Add 10 µL of the α -keto thioester compound (serially diluted from 100 µM to 1 nM). Incubate at room temperature for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of a standard fluorogenic substrate (e.g., Z-Phe-Arg-AMC at a final concentration equal to its Km​ ).

  • Measurement: Monitor the release of AMC (7-Amino-4-methylcoumarin) fluorometrically (Excitation: 355 nm, Emission: 460 nm) for 20 minutes.

  • Analysis: Plot the fractional velocity ( Vi​/V0​ ) against the inhibitor concentration to determine the IC50​ .

HTS_Workflow Prep 1. Reagent Preparation Buffer (pH 7.5), DTNB, Enzyme, Compound Dispense 2. Microplate Dispensing Automated Liquid Handling (96/384-well) Prep->Dispense Incubate 3. Kinetic Incubation Thermal Equilibration (37°C) Dispense->Incubate Read 4. Spectrophotometric Readout OD 412 nm (Thioesterase) or Ex355/Em460 (Protease) Incubate->Read Analyze 5. Data Analysis Non-linear regression (Calculate Vmax, Km, IC50) Read->Analyze

Diagram 2: Standardized high-throughput screening (HTS) workflow for evaluating the compound.

References

  • Choe, Y., et al. (2005). Development of alpha-keto-based inhibitors of cruzain, a cysteine protease implicated in Chagas disease. Bioorganic & Medicinal Chemistry, 13(8), 2141-2156. Available at:[Link]

  • Assafa, H., & Donkor, I. O. (2001). Synthesis and calpain inhibitory activity of alpha-ketoester and alpha-ketoacid tripeptides with varying lipophilic groups at the P3 position. Bioorganic & Medicinal Chemistry Letters, 11(9), 1135-1137. Available at:[Link]

  • McMahon, T. C., et al. (2014). Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli. Applied and Environmental Microbiology, 80(23), 7333-7341. Available at:[Link]

  • Guo, F., et al. (2014). Molecular and Biochemical Characterization of a Type II Thioesterase From the Zoonotic Protozoan Parasite Cryptosporidium parvum. Frontiers in Microbiology, 5, 591. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate. This guide is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge for future optimizations.

Reaction Overview and Mechanism

The synthesis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is a nucleophilic acyl substitution reaction. The core transformation involves the formation of a thioester bond between 4-chloro-3-methylbenzenethiol and ethyl chlorooxoacetate.

The process can be broken down into two key steps:

  • Deprotonation: A base is used to deprotonate the thiol (-SH) group of 4-chloro-3-methylbenzenethiol, forming a more nucleophilic thiolate anion.

  • Nucleophilic Attack: The resulting thiolate anion attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride ion, an excellent leaving group, to yield the final thioester product.[1][2]

ReactionMechanism Figure 1: Reaction Mechanism Thiol 4-chloro-3-methylbenzenethiol R1 Thiol->R1 AcylChloride Ethyl chlorooxoacetate R2 AcylChloride->R2 Base Base (e.g., K₂CO₃) Base->R1 Product Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate HCl Chloride Salt (e.g., KCl + HCO₃⁻) Thiolate Thiolate Anion (Nucleophile) Thiolate->R2 R1->Thiolate R3 R2->R3 Nucleophilic Acyl Substitution R3->Product R3->HCl

Caption: Reaction mechanism for thioester synthesis.

Standard Operating Procedure (SOP)

This protocol provides a baseline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-chloro-3-methylbenzenethiol

  • Ethyl chlorooxoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Acetone (or DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-3-methylbenzenethiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone (approx. 10 mL per 1 g of thiol) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction. This is critical to prevent the oxidation of the thiol to its disulfide.[3]

  • Initial Stirring: Stir the mixture vigorously at room temperature for 30-60 minutes to facilitate the formation of the thiolate salt.[4][5]

  • Reagent Addition: Dissolve ethyl chlorooxoacetate (1.1 eq) in a small amount of anhydrous acetone and add it to the dropping funnel. Add the solution dropwise to the stirring reaction mixture over 15-20 minutes. An exothermic reaction may be observed. Use an ice bath to maintain the temperature at or below room temperature if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting thiol spot is no longer visible. The reaction is often complete within 2-4 hours.[6]

  • Workup - Quenching: Once the reaction is complete, filter the mixture to remove the potassium carbonate salts. Pour the filtrate into a separatory funnel containing ice-cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[4][7]

Troubleshooting Guide

Q1: My reaction yield is consistently low (<60%). What are the most common causes?

Low yields can stem from several factors related to reagent quality, reaction conditions, or product loss during workup.[3]

  • Poor Quality of Starting Materials:

    • Ethyl Chlorooxoacetate: This reagent is highly moisture-sensitive and can readily hydrolyze to its corresponding carboxylic acid, which is unreactive under these conditions.[1][2] Always use a freshly opened bottle or a properly stored (under inert gas, in a desiccator) reagent. Its vapor is also a lachrymator, so handle it with care in a fume hood.[8]

    • 4-chloro-3-methylbenzenethiol: Thiols are susceptible to oxidation to form disulfides, especially when exposed to air or in the presence of base.[3] The formation of bis(4-chloro-3-methylphenyl) disulfide consumes your starting material. Ensure the thiol is pure and run the reaction under an inert atmosphere (N₂ or Ar).

  • Suboptimal Reaction Conditions:

    • Insufficient Base: If the thiol is not fully deprotonated to the more reactive thiolate, the reaction rate will be slow, leading to an incomplete reaction. Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered to maximize its surface area.

    • Presence of Water: Any moisture in the solvent, on the glassware, or in the reagents will lead to the hydrolysis of ethyl chlorooxoacetate.[1] Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

  • Product Loss During Workup:

    • The product, an ester, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially if heated.[9] Ensure aqueous washes are neutral or slightly acidic and are performed at room temperature.

Q2: My TLC shows multiple spots, including unreacted starting material and a non-polar spot. What are these impurities?

The most common impurities are unreacted starting materials and a key side product.

  • Unreacted 4-chloro-3-methylbenzenethiol: This indicates an incomplete reaction. See Q1 for potential causes.

  • Bis(4-chloro-3-methylphenyl) disulfide: This is the primary side product from the oxidation of the thiol starting material.[3] It is typically less polar than the starting thiol and will appear as a separate spot on the TLC plate, usually with a higher Rf value.

    • Identification: This disulfide can be identified by comparing the TLC to a sample of the thiol that has been intentionally exposed to air for a period.

    • Mitigation: The most effective way to prevent this is to maintain a strict inert atmosphere throughout the reaction.

  • Hydrolyzed Ethyl Chlorooxoacetate (Ethyl Oxo(hydroxy)acetate): This impurity is very polar and may not move far from the baseline on the TLC plate. It is typically removed during the aqueous workup.

Q3: The reaction seems to stall and does not go to completion, even after several hours. What should I investigate?

A stalled reaction is almost always due to an issue with one of the reactants or the reaction environment.

  • Check Reagent Stoichiometry: Ensure you have used a slight excess of the ethyl chlorooxoacetate (e.g., 1.1 equivalents) and a sufficient amount of base (at least 1.5 equivalents).

  • Assess Base Activity: If the potassium carbonate is old, has absorbed moisture, or is not finely ground, its effectiveness will be reduced. Consider using fresh, anhydrous, finely powdered K₂CO₃.

  • Consider an Alternative Base/Solvent System: If using K₂CO₃ in acetone is problematic, switching to a stronger, non-nucleophilic base like triethylamine (TEA) in a solvent like dichloromethane (DCM) may improve results. The TEA will also act as a scavenger for the HCl byproduct.[1]

  • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C or reflux) can sometimes be used to drive the reaction to completion.[4][5] However, monitor carefully for any decomposition or increase in side products.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this reaction? A: Anhydrous potassium carbonate (K₂CO₃) is a common, effective, and economical choice, particularly in solvents like acetone or DMF where it has some solubility.[4] Triethylamine (TEA) is another excellent option, especially in solvents like DCM, as it is a homogeneous base and an effective acid scavenger.[1] The choice may depend on the desired workup procedure, as TEA and its hydrochloride salt are typically easier to remove with aqueous washes.

Q: How critical is the use of an inert atmosphere? A: It is highly critical. The thiolate anion is very susceptible to oxidation. Failing to use an inert atmosphere is a leading cause of low yields due to the formation of the corresponding disulfide.[3]

Q: What analytical methods are best for monitoring this reaction and confirming the product? A: Thin Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring. For product confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure. Mass Spectrometry (MS) will confirm the molecular weight, and Infrared (IR) Spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch.

Q: My final product is an oil, but I expected a solid. What should I do? A: First, confirm the purity of your product using NMR or LC-MS. Trace amounts of solvent or impurities can prevent crystallization. If the product is pure, it may simply be a low-melting solid or an oil at room temperature. Purification via flash column chromatography is the best approach in this case.[7] If you are trying to induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available.

Data Summary Tables

Table 1: Reagent Properties and Stoichiometry

ReagentFormulaM.W. ( g/mol )Typical Stoichiometry (eq)Notes
4-chloro-3-methylbenzenethiolC₇H₇ClS158.651.0Prone to oxidation.[3]
Ethyl chlorooxoacetateC₄H₅ClO₃136.531.05 - 1.2Moisture sensitive, lachrymator.[8][10]
Potassium CarbonateK₂CO₃138.211.5 - 2.0Must be anhydrous and finely ground.
Triethylamine (Alternative Base)C₆H₁₅N101.191.5 - 2.0Liquid base, acts as HCl scavenger.[1]

Table 2: Recommended Solvents

SolventBoiling Point (°C)Dielectric ConstantNotes
Acetone5621Good for K₂CO₃, easily removed. Must be anhydrous.
Dichloromethane (DCM)409.1Good for TEA, easily removed. Must be anhydrous.
N,N-Dimethylformamide (DMF)15337Good solvating power, but high boiling point makes it difficult to remove. Must be anhydrous.[4][5]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_thiol Is Thiol pure? (No disulfide present) check_reagents->reagent_thiol check_conditions Step 2: Evaluate Reaction Conditions cond_inert Was reaction under strict inert atmosphere? check_conditions->cond_inert check_workup Step 3: Review Workup & Purification workup_loss Analyze aqueous layers for product loss. Review purification method. check_workup->workup_loss reagent_acyl Is Ethyl Chlorooxoacetate fresh & dry? reagent_thiol->reagent_acyl Yes sol_repurify Repurify thiol or use new batch. reagent_thiol->sol_repurify No reagent_acyl->check_conditions Yes sol_new_acyl Use fresh/new bottle of ethyl chlorooxoacetate. reagent_acyl->sol_new_acyl No cond_anhydrous Were anhydrous solvents & glassware used? cond_inert->cond_anhydrous Yes sol_inert Improve inert gas technique (purge system thoroughly). cond_inert->sol_inert No cond_base Was base active & sufficient? cond_anhydrous->cond_base Yes sol_anhydrous Flame-dry glassware, use fresh anhydrous solvent. cond_anhydrous->sol_anhydrous No cond_base->check_workup Yes sol_base Use fresh, powdered anhydrous base. Consider alternative base (e.g., TEA). cond_base->sol_base No success Yield Improved workup_loss->success sol_repurify->success sol_new_acyl->success sol_inert->success sol_anhydrous->success sol_base->success

Caption: A logical workflow for troubleshooting low product yield.
References
  • BenchChem. (2025). Troubleshooting poor yield in (3S)-hydroxyhexadecanedioyl-CoA synthesis.
  • Santa Cruz Biotechnology.
  • Carl ROTH.
  • Nguyen, H. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 668-672. [Link]

  • Lirias. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid analogs.
  • BenchChem. (2025). Identifying and minimizing side reactions of acyl chlorides.
  • Chem-Impex.
  • ResearchGate. (2021). Encouraging Solution to the Problem of Synthesizing Protein α‐Thioester.
  • BenchChem. Purification of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino].
  • Volochem Inc.
  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
  • Royal Society of Chemistry.
  • Taylor & Francis. Acyl chlorides – Knowledge and References.
  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]reactions-of-acyl-chlorides-rocl/)

Sources

Optimization

Technical Support Center: Scale-Up Production of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of Ethyl 2-(4-chloro-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate from discovery-scale (milligrams/grams) to pilot-scale (kilograms).

The synthesis relies on the thioesterification of 4-chloro-3-methylthiophenol with ethyl oxalyl chloride[1]. While this transformation is straightforward in a discovery setting, scaling up introduces critical mass-transfer, thermodynamic, and environmental challenges that must be rigorously managed to ensure batch-to-batch reproducibility and high yield[2].

Process Overview & Workflow

The following diagram outlines the optimized pilot-scale workflow, highlighting the transition from reaction to isolation without the use of chromatographic purification.

ProcessFlow N1 4-Chloro-3-methylthiophenol + Toluene N2 Cool to 0-5 °C Add Triethylamine (TEA) N1->N2 N3 Dropwise Addition: Ethyl Oxalyl Chloride N2->N3 N4 Reaction & Stirring (Exotherm Control) N3->N4 N2 Atmosphere N5 Aqueous Quench (Dissolve TEA·HCl) N4->N5 Conversion >99% N6 Phase Separation N5->N6 N7 Organic Layer: Wash & Concentrate N6->N7 Discard Aq. Layer N8 Crystallization (Heptane/Toluene) N7->N8 N9 Ethyl 2-(4-chloro-3-methylphenyl) sulfanyl-2-oxo-acetate N8->N9 Filtration & Drying

Workflow for the pilot-scale synthesis of the oxalyl thioester derivative.

Troubleshooting Guides & FAQs

Q: Why does the reaction yield drop significantly when transitioning from a 10 g lab scale to a 1 kg pilot scale? A: Yield attrition during the scale-up of oxalyl thioesterifications is predominantly caused by moisture ingress and poor exotherm management. Ethyl oxalyl chloride is highly hygroscopic and rapidly hydrolyzes to ethyl hydrogen oxalate, which consumes the electrophile and generates acidic impurities[3]. On a larger scale, extended addition times increase the exposure window. Causality & Solution: Ensure rigorous inertion (N₂ or Ar blanket), use anhydrous solvents (Karl Fischer titration < 500 ppm water), and maintain the internal temperature strictly between 0–5 °C during the electrophile addition to suppress side reactions.

Q: During the addition of ethyl oxalyl chloride, the reaction mixture becomes an un-stirrable thick slurry. How can this be resolved? A: This is a classic mass-transfer issue caused by the rapid precipitation of triethylamine hydrochloride (TEA·HCl) salt[4]. In a small-scale Dichloromethane (DCM) reaction, this is manageable, but at scale, it severely impedes agitation and localized heat dissipation. Causality & Solution: Switch the process solvent from DCM to Toluene[2]. Toluene provides excellent thermal mass. While TEA·HCl is insoluble in Toluene, the morphology of the precipitate in this solvent is highly granular and less prone to caking than in aliphatic or chlorinated solvents. Additionally, increase the solvent volume to 10–12 volumes relative to the thiol to maintain a stirrable suspension.

Q: How do we safely manage the severe odor and toxicity of 4-chloro-3-methylthiophenol at the pilot scale? A: 4-Chloro-3-methylthiophenol has an exceptionally low odor threshold and poses severe inhalation risks[1]. Standard lab fume hoods are insufficient for kilogram-scale operations. Causality & Solution: Vent the reactor exhaust through a dual-stage active scrubber system. The first stage must contain 10% w/w aqueous NaOH to capture HCl gas. The second stage must contain a strongly oxidizing solution, such as 10–15% sodium hypochlorite (bleach), which quantitatively oxidizes any volatile thiols into non-volatile, odorless disulfides or sulfonic acids.

Q: Can we avoid column chromatography for the purification of the final product? A: Yes. Chromatographic purification is economically and environmentally prohibitive at scale[2]. Causality & Solution: The product can be isolated via controlled crystallization. After quenching the reaction with water to dissolve the TEA·HCl salt, separate the organic (Toluene) layer. Perform a solvent swap via vacuum distillation from Toluene to Heptane. The product will selectively crystallize out of the non-polar Heptane upon cooling to 0 °C, yielding >95% purity suitable for downstream applications.

Quantitative Scale-Up Metrics

The following table summarizes the critical parameter shifts required to successfully transition this synthesis from discovery to manufacturing.

ParameterLab Scale (Discovery)Pilot Scale (Process Optimized)Mechanistic Rationale for Change
Scale 10 g1.0 kgTransition to pre-clinical manufacturing demands robust engineering.
Solvent Dichloromethane (DCM)TolueneDCM is environmentally restricted; Toluene allows better heat capacity and superior TEA·HCl salt morphology.
Concentration 5 Volumes (50 mL)12 Volumes (12 L)Increased dilution prevents the TEA·HCl slurry from stalling the reactor agitator.
Addition Time 10 minutes120 minutesExtended addition controls the massive heat of reaction ( ΔH ) and prevents thermal runaway.
Purification Silica Gel ChromatographyCrystallization (Toluene/Heptane)Scalability, massive cost reduction, and elimination of solid silica waste.
Yield 88%92%Controlled crystallization prevents product degradation/loss on acidic silica gel.

Self-Validating Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . At each critical juncture, specific validation checkpoints are embedded to ensure the process is proceeding exactly as intended.

Step 1: Reactor Preparation & Substrate Loading

  • Purge a 20 L jacketed glass reactor with Nitrogen for 30 minutes.

    • Self-Validation Check: Perform a Karl Fischer titration on a solvent blank from the reactor; water content must be < 500 ppm.

  • Charge the reactor with 1.00 kg (6.30 mol) of 4-chloro-3-methylthiophenol and 10.0 L of anhydrous Toluene. Initiate overhead stirring at 150 RPM.

  • Add 0.70 kg (6.93 mol, 1.1 eq) of Triethylamine (TEA) in one portion.

Step 2: Electrophile Addition (Critical Exotherm Control)

  • Circulate coolant through the reactor jacket to bring the internal mixture temperature to 0–5 °C.

  • Charge a dropping funnel with 0.90 kg (6.61 mol, 1.05 eq) of Ethyl oxalyl chloride dissolved in 2.0 L of Toluene[3].

  • Begin dropwise addition over 120 minutes.

    • Self-Validation Check: Monitor the internal temperature probe continuously. The temperature must not exceed 10 °C. A white, granular precipitate (TEA·HCl) will immediately form, confirming the reaction is initiating.

Step 3: Reaction Maturation & Conversion Check

  • Once the addition is complete, maintain stirring at 5 °C for 1 hour, then warm to 20 °C over 1 hour.

    • Self-Validation Check: Withdraw a 1 mL aliquot, quench with water, extract with Toluene, and analyze the organic layer via HPLC (254 nm). Proceed to the next step only when the 4-chloro-3-methylthiophenol peak area is < 1.0%.

Step 4: Quench & Phase Separation

  • Add 5.0 L of Deionized Water to the reactor and stir vigorously for 15 minutes to dissolve all TEA·HCl salts.

  • Stop agitation and allow phases to separate for 30 minutes.

    • Self-Validation Check: A sharp, distinct biphasic boundary must form. If an emulsion persists, add 1.0 L of saturated brine to increase the aqueous layer's ionic strength.

  • Drain and discard the lower aqueous layer. Wash the upper organic layer with 3.0 L of 5% NaHCO₃ solution, followed by 3.0 L of brine.

Step 5: Solvent Swap & Crystallization

  • Transfer the organic layer to a distillation apparatus. Distill under vacuum (50 mbar, 40 °C) until the total volume is reduced to ~3.0 L.

  • Slowly add 6.0 L of n-Heptane while maintaining stirring.

  • Cool the mixture to 0 °C at a controlled rate of 10 °C/hour to induce crystallization.

    • Self-Validation Check: The product should precipitate as off-white to pale yellow crystals. If oiling out occurs, reheat to 40 °C, add 500 mL of Toluene, and cool at a slower rate (5 °C/hour).

  • Filter the suspension through a Nutsche filter. Wash the filter cake with 2.0 L of cold Heptane. Dry the solid under vacuum at 35 °C to a constant weight.

References

  • Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Microwave-Assisted Direct Thioesterification of Carboxylic Acids Source: ACS Publications URL:[Link]

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry Source: AIR Unimi / Chemical Engineering Journal URL:[Link]

  • 4-Chloro-3-methylthiophenol (CAS: 17178-00-6) Properties and Handling Source: GLR Innovations / INQCRM URL:[Link]

Sources

Troubleshooting

Common experimental errors when working with Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Technical Support Center: Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate Welcome to the technical support resource for Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

Welcome to the technical support resource for Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this thioester intermediate. My objective is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will address common challenges encountered during the synthesis, purification, and handling of this compound, ensuring your work is both efficient and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties, handling, and storage of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate and its key reactants.

Q1: What are the basic chemical properties of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate?

A1: This compound is an aromatic thioester. Thioesters are a class of organosulfur compounds known for their role as versatile intermediates in organic synthesis.[1][2] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1443312-32-0[3]
Molecular Formula C₁₁H₁₁ClO₃S[3]
Molecular Weight 258.72 g/mol [3]
Physical Form Expected to be a liquid or low-melting solid[4]
Storage Temperature 2-8°C recommended

Q2: What are the primary safety concerns when synthesizing this compound?

A2: The primary hazards arise from the reactants, specifically ethyl oxalyl chloride (also known as ethyl 2-chloro-2-oxoacetate). This reagent is highly corrosive, flammable, and extremely sensitive to moisture.[5][6][7] Upon contact with water, it hydrolyzes violently to produce hydrochloric acid (HCl) and ethyl glyoxylic acid. Furthermore, its decomposition can release toxic gases like carbon monoxide (CO) and phosgene.[6][8] Always handle ethyl oxalyl chloride in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), and use thoroughly dried glassware under an inert atmosphere (e.g., nitrogen or argon).

Q3: How should I properly store the key reagents and the final product?

A3:

  • Ethyl Oxalyl Chloride: This is the most critical component to store correctly. It must be kept in a tightly sealed container, preferably under an inert atmosphere, and stored in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials like water, bases, and alcohols.[5][7] Refrigeration at 2-8°C is recommended to reduce vapor pressure and slow decomposition.[8]

  • 4-chloro-3-methylthiophenol: While less reactive than the acyl chloride, thiols can be susceptible to air oxidation, which can form disulfides. It is good practice to store it under an inert atmosphere in a cool, dark place.

  • Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (Final Product): Store the purified product in a tightly sealed container at 2-8°C to prevent degradation over time.

Section 2: Troubleshooting Guide - Synthesis

The synthesis of thioesters via acylation of a thiol is a standard transformation, but it is prone to several issues that can impact yield and purity.[2] This section addresses the most common problems.

Q4: My reaction yield is very low or I recovered only starting material. What went wrong?

A4: This is the most frequent issue and typically points to one of three root causes: inactive reagents, insufficient activation, or competing side reactions.

Possible Cause Explanation & Troubleshooting Steps
1. Moisture Contamination The primary culprit is often the decomposition of the ethyl oxalyl chloride reactant by trace amounts of water.[5][6] This hydrolysis reaction is rapid and consumes the acylating agent before it can react with the thiol. Solution: • Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under vacuum or in a desiccator). • Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent. • Handle ethyl oxalyl chloride under a strict inert atmosphere (N₂ or Ar) using syringe techniques.
2. Ineffective Base A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.[9] If the base is weak, old, or insufficient, the reaction will be slow or incomplete. Solution: • Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). • Ensure the base is fresh and dry. • Use at least a stoichiometric equivalent (1.0-1.2 eq.) of the base relative to the thiol.
3. Thiol Oxidation The starting thiol can oxidize to form a disulfide (bis(4-chloro-3-methylphenyl) disulfide), especially if the reaction is run open to air for extended periods or if the starting material has degraded. This disulfide is unreactive towards the acyl chloride. Solution: • Use fresh, high-quality 4-chloro-3-methylthiophenol. • Maintain an inert atmosphere throughout the reaction setup and duration.

Q5: My reaction mixture turned dark, and the final product is difficult to purify. Why?

A5: Dark coloration often indicates decomposition or polymerization side reactions. This can be triggered by excessive heat or impurities.

Possible Cause Explanation & Troubleshooting Steps
1. Exothermic Reaction The acylation reaction can be exothermic. If the ethyl oxalyl chloride is added too quickly, especially on a larger scale, the resulting temperature spike can cause decomposition of the sensitive thioester product or reactants. Solution: • Perform the addition of ethyl oxalyl chloride at a reduced temperature (e.g., 0°C) using an ice bath. • Add the acyl chloride dropwise via a syringe pump or addition funnel to maintain temperature control.
2. Impure Starting Materials Impurities in either the thiol or the acyl chloride can act as catalysts for decomposition pathways. Solution: • Verify the purity of your starting materials by NMR or GC-MS before starting the reaction. Purify if necessary.

Q6: My TLC/LC-MS analysis shows multiple products. What are the likely side products?

A6: Besides unreacted starting materials, several side products can form. Identifying them is key to optimizing the reaction.

  • Bis(4-chloro-3-methylphenyl) disulfide: Formed from oxidation of the starting thiol. It will appear as a less polar spot on TLC and will have a distinct mass in MS analysis.

  • Ethyl 2-hydroxy-2-oxoacetate (and its esters): Formed from the hydrolysis of ethyl oxalyl chloride. These are highly polar and may remain at the baseline on TLC or be removed during aqueous workup.

  • N-acylated base: If a primary or secondary amine is used as a base, it can compete with the thiol as a nucleophile, leading to amide formation. This is why non-nucleophilic tertiary amines are essential.

Section 3: Experimental Protocols & Workflows

This section provides a detailed, self-validating protocol for the synthesis and purification of the target compound.

Protocol 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate
  • 1.0 Glassware and System Preparation:

    • 1.1. Place a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet adapter in an oven at 120°C for at least 4 hours.

    • 1.2. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • 2.0 Reagent Preparation:

    • 2.1. In the dried flask, dissolve 4-chloro-3-methylthiophenol (1.0 eq.) in anhydrous dichloromethane (DCM) or diethyl ether.

    • 2.2. Cool the solution to 0°C using an ice-water bath.

    • 2.3. Add triethylamine (1.1 eq.) dropwise to the stirred solution.

  • 3.0 Reaction Execution:

    • 3.1. Add ethyl oxalyl chloride (1.05 eq.) dropwise to the cold solution over 15-20 minutes. A white precipitate of triethylammonium chloride will form.

    • 3.2. After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • 4.0 Reaction Monitoring & Workup:

    • 4.1. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v).[10] The product should be less polar than the starting thiol.

    • 4.2. Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

    • 4.3. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • 4.4. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • 1.0 Column Preparation:

    • 1.1. Pack a glass column with silica gel using a slurry method with hexane.

  • 2.0 Sample Loading:

    • 2.1. Dissolve the crude product from Protocol 1 in a minimal amount of DCM.

    • 2.2. Adsorb the dissolved crude product onto a small amount of silica gel, then evaporate the solvent to create a dry powder.

    • 2.3. Carefully add the dry-loaded sample to the top of the prepared column.

  • 3.0 Elution and Fraction Collection:

    • 3.1. Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).[11]

    • 3.2. Collect fractions and analyze them by TLC to identify those containing the pure product.

    • 3.3. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.

Section 4: Visualized Workflows and Logic

Visual aids can clarify complex procedures and troubleshooting logic. The following diagrams are rendered in DOT language.

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Assemble & Purge with N2/Ar Dry_Glassware->Inert_Atmosphere Dissolve_Thiol Dissolve Thiol & Base in Anhydrous Solvent Inert_Atmosphere->Dissolve_Thiol Cool Cool to 0 C Dissolve_Thiol->Cool Add_Acyl_Chloride Add Ethyl Oxalyl Chloride Dropwise Cool->Add_Acyl_Chloride Stir Stir & Warm to RT Add_Acyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Quench Aqueous Quench (NaHCO3) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Flash Chromatography Dry_Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: A typical workflow for the synthesis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate.

Diagram 2: Troubleshooting Low Yield

Troubleshooting Start Problem: Low or No Product Yield Check_Reagents Check Reagents & Conditions Start->Check_Reagents Moisture Is Moisture Contamination Possible? Check_Reagents->Moisture Base_Issue Was the Base Correct & Sufficient? Moisture->Base_Issue No Sol_Moisture Solution: - Rigorously dry all glassware & solvents. - Use inert atmosphere techniques. Moisture->Sol_Moisture Yes Temp_Issue Was Temperature Controlled? Base_Issue->Temp_Issue No Sol_Base Solution: - Use fresh, anhydrous tertiary amine. - Ensure >1.0 equivalent is used. Base_Issue->Sol_Base Yes Sol_Temp Solution: - Add acyl chloride slowly at 0 C. Temp_Issue->Sol_Temp Yes Sol_No Re-evaluate starting material purity. Temp_Issue->Sol_No No

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Nguyen, H. T. P., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 757–761. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for 2-(Aryl-Sulfonyl)Oxetanes as Designer 3-Dimensional Fragments for Fragment Screening: Synthesis and Strat. Available at: [Link]

  • ResearchGate. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Available at: [Link]

  • Rostami, A., & Ghorbani-Choghamarani, A. (2015). Thioesters synthesis: recent adventures in the esterification of thiols. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(2), 184-211. Available at: [Link]

  • Del Valle, P., et al. (2023). Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. The Journal of Organic Chemistry, 88(21), 15467–15473. Available at: [Link]

  • Appchem. (n.d.). Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate. Product Page. Available at: [Link]

  • Reddit. (2023). r/OrganicChemistry: Trouble with chloride acids. Available at: [Link]

  • ResearchGate. (2015). Thioesters synthesis: Recent adventures in the esterification of thiols. Available at: [Link]

  • Wang, L., et al. (2023). Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. ACS Catalysis, 13(6), 3745–3753. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Otc oxalyl chloride success?. Available at: [Link]

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. Available at: [Link]

  • Google Patents. (n.d.). Oxalyl chloride monoethyl ester and production process thereof.
  • Royal Society of Chemistry. (n.d.). Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. Available at: [Link]

  • Khan, I., et al. (2018). Extraction and isolation of important bioactive compounds from the fruit of Physalis ixocarpa. Journal of Phytopharmacology, 7(1), 65-70. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with high efficiency and purity is paramount. Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with high efficiency and purity is paramount. Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate, a thio-oxalyl derivative, represents a scaffold of interest for the development of new bioactive compounds. This guide provides an in-depth comparative analysis of two plausible and robust synthetic routes to this target molecule, originating from readily available starting materials. The discussion delves into the mechanistic rationale, experimental protocols, and a comparative assessment of each route's efficiency, scalability, and potential challenges.

Introduction to the Target Molecule and Synthetic Overview

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is characterized by an ethyl oxoacetate moiety attached to a substituted thiophenol. The core of its synthesis lies in the formation of the C-S bond between the 4-chloro-3-methylphenylthio group and the ethyl oxalyl group. The most logical and field-proven approach involves the acylation of the key intermediate, 4-chloro-3-methylthiophenol , with an appropriate ethyl oxalyl electrophile.

This guide will, therefore, focus on two primary synthetic routes that converge on this final acylation step, differing in their approach to the synthesis of the crucial thiophenol intermediate:

  • Route A: Synthesis of 4-chloro-3-methylthiophenol from 4-chloro-3-methylphenol via the Newman-Kwart Rearrangement.

  • Route B: Synthesis of 4-chloro-3-methylthiophenol from 4-chloro-3-methylaniline via the Leuckart Thiophenol Reaction.

The final step for both routes is the acylation of the synthesized thiophenol with ethyl oxalyl chloride.

Synthetic_Overview cluster_RouteA Route A cluster_RouteB Route B A1 4-Chloro-3-methylphenol A2 O-(4-Chloro-3-methylphenyl) dimethylthiocarbamate A1->A2 Thiocarbamoylation A3 S-(4-Chloro-3-methylphenyl) dimethylthiocarbamate A2->A3 Newman-Kwart Rearrangement Intermediate 4-Chloro-3-methylthiophenol A3->Intermediate Hydrolysis B1 4-Chloro-3-methylaniline B2 Diazonium Salt B1->B2 Diazotization B3 Aryl Xanthate B2->B3 Leuckart Reaction B3->Intermediate Hydrolysis FinalProduct Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate Intermediate->FinalProduct Acylation with Ethyl Oxalyl Chloride

Caption: Overall synthetic strategy highlighting the two routes (A and B) to the key intermediate, 4-chloro-3-methylthiophenol, and the final acylation step.

Route A: The Newman-Kwart Rearrangement Pathway

This route commences with the commercially available 4-chloro-3-methylphenol. The cornerstone of this approach is the Newman-Kwart rearrangement, a powerful thermal or catalyzed reaction that facilitates the conversion of a C-O bond in a phenol to a C-S bond, thereby generating the desired thiophenol.[1][2]

Part 1: Synthesis of 4-chloro-3-methylthiophenol via Newman-Kwart Rearrangement

The transformation from phenol to thiophenol is a three-step process:

  • Thiocarbamoylation: The phenolic hydroxyl group is converted into an O-aryl thiocarbamate. This is typically achieved by deprotonating the phenol with a suitable base, followed by reaction with a dialkylthiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride.

  • Rearrangement: The O-aryl thiocarbamate undergoes an intramolecular rearrangement to the more thermodynamically stable S-aryl thiocarbamate. This step often requires high temperatures (200-300 °C), although palladium-catalyzed or photoredox-catalyzed versions can proceed under milder conditions.[2] The driving force for this rearrangement is the formation of the stronger C=O bond at the expense of the weaker C=S bond.[1]

  • Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to yield the target 4-chloro-3-methylthiophenol.

Route_A_Workflow Start 4-Chloro-3-methylphenol Step1 Thiocarbamoylation (NaH, N,N-Dimethylthiocarbamoyl chloride) Start->Step1 Intermediate1 O-(4-Chloro-3-methylphenyl)dimethylthiocarbamate Step1->Intermediate1 Step2 Newman-Kwart Rearrangement (Heat, ~250°C) Intermediate1->Step2 Intermediate2 S-(4-Chloro-3-methylphenyl)dimethylthiocarbamate Step2->Intermediate2 Step3 Hydrolysis (KOH, EtOH/H2O) Intermediate2->Step3 Product 4-Chloro-3-methylthiophenol Step3->Product

Caption: Workflow for the synthesis of 4-chloro-3-methylthiophenol via the Newman-Kwart rearrangement.

Experimental Protocol: Route A

Step A1: Synthesis of O-(4-chloro-3-methylphenyl) dimethylthiocarbamate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), a solution of 4-chloro-3-methylphenol (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • A solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq.) in anhydrous DMF is then added dropwise.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC for the consumption of the starting phenol.

  • Upon completion, the reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step A2: Newman-Kwart Rearrangement to S-(4-chloro-3-methylphenyl) dimethylthiocarbamate

  • The purified O-(4-chloro-3-methylphenyl) dimethylthiocarbamate is placed in a flask equipped for distillation.

  • The solid is heated under an inert atmosphere to a molten state at a high temperature (typically 220-280 °C). The reaction progress is monitored by TLC.

  • The reaction is maintained at this temperature until the starting material is consumed.

  • The resulting crude S-aryl thiocarbamate is cooled to room temperature and can be purified by chromatography if necessary.

Step A3: Hydrolysis to 4-chloro-3-methylthiophenol

  • The crude S-(4-chloro-3-methylphenyl) dimethylthiocarbamate is dissolved in ethanol.

  • An aqueous solution of potassium hydroxide (excess, e.g., 5-10 eq.) is added.

  • The mixture is heated at reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and acidified with a strong acid (e.g., concentrated HCl) to pH ~1.

  • The product is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude thiophenol, which can be purified by distillation under reduced pressure.

Route B: The Leuckart Thiophenol Reaction Pathway

This alternative route begins with 4-chloro-3-methylaniline, which is also commercially available. This method relies on the diazotization of the primary aromatic amine, followed by a reaction with a sulfur nucleophile, a classic transformation known as the Leuckart thiophenol reaction.[3][4]

Part 1: Synthesis of 4-chloro-3-methylthiophenol via Diazotization
  • Diazotization: The primary amine group of 4-chloro-3-methylaniline is converted into a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

  • Xanthate Formation: The diazonium salt solution is then reacted with a solution of potassium ethyl xanthate. This results in the formation of an aryl xanthate intermediate with the evolution of nitrogen gas.

  • Hydrolysis: The aryl xanthate is subsequently hydrolyzed under basic conditions to afford the desired 4-chloro-3-methylthiophenol.

Route_B_Workflow Start 4-Chloro-3-methylaniline Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate1 4-Chloro-3-methylbenzenediazonium chloride Step1->Intermediate1 Step2 Reaction with Xanthate (Potassium Ethyl Xanthate) Intermediate1->Step2 Intermediate2 O-Ethyl S-(4-chloro-3-methylphenyl) dithiocarbonate Step2->Intermediate2 Step3 Hydrolysis (NaOH, H₂O) Intermediate2->Step3 Product 4-Chloro-3-methylthiophenol Step3->Product

Caption: Workflow for the synthesis of 4-chloro-3-methylthiophenol via the Leuckart thiophenol reaction.

Experimental Protocol: Route B

Step B1 & B2: Diazotization and Xanthate Formation

  • 4-chloro-3-methylaniline (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.05 eq.) in water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • In a separate flask, a solution of potassium ethyl xanthate (1.1 eq.) in water is prepared and cooled.

  • The cold diazonium salt solution is added portion-wise to the stirred potassium ethyl xanthate solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, the mixture is stirred for 1-2 hours at room temperature.

  • The resulting aryl xanthate, which may separate as an oil or solid, is extracted with a suitable organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated.

Step B3: Hydrolysis to 4-chloro-3-methylthiophenol

  • The crude aryl xanthate is dissolved in a solution of sodium hydroxide (excess) in aqueous ethanol.

  • The mixture is heated at reflux for 4-6 hours.

  • After cooling, the solvent is removed under reduced pressure. The residue is diluted with water and acidified with concentrated HCl.

  • The thiophenol is extracted with diethyl ether, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by vacuum distillation.

Final Step: Acylation to Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

This final step is common to both routes and involves the reaction of the synthesized 4-chloro-3-methylthiophenol with an ethyl oxalyl derivative. The most direct method is acylation with ethyl oxalyl chloride.[5]

Experimental Protocol: Final Acylation
  • To a solution of 4-chloro-3-methylthiophenol (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, ethyl oxalyl chloride (1.05 eq.) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by TLC for the disappearance of the thiophenol.

  • Upon completion, the reaction mixture is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final product, Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate.

Comparative Analysis

ParameterRoute A (from Phenol)Route B (from Aniline)Analysis
Starting Material Cost & Availability 4-chloro-3-methylphenol is readily available from major suppliers.[6][7]4-chloro-3-methylaniline is also commercially available, sometimes at a slightly higher cost per gram than the corresponding phenol.[8][9]Both starting materials are accessible, with a potential slight cost advantage for the phenol.
Number of Steps 3 steps to the key intermediate.2-3 steps to the key intermediate (diazotization and xanthate formation can be considered one pot).The number of synthetic operations is comparable.
Reaction Conditions Requires a high-temperature thermal rearrangement (~250 °C), which can be a limitation for sensitive substrates and requires specialized equipment. Milder catalytic methods exist but may add cost and complexity.Involves diazotization at low temperatures (0-5 °C), which requires careful temperature control. Diazonium salts can be unstable.Route B avoids the high temperatures of the thermal Newman-Kwart rearrangement, but handling potentially unstable diazonium intermediates requires stringent safety protocols.
Reagent Toxicity & Hazards Sodium hydride is highly flammable and reactive with water. N,N-Dimethylthiocarbamoyl chloride is a toxic and corrosive reagent.Sodium nitrite is toxic and an oxidizer. Diazonium salts are potentially explosive, especially when isolated. Xanthates can have an unpleasant odor.Both routes involve hazardous reagents requiring careful handling in a fume hood. The potential for explosive diazonium intermediates in Route B is a significant safety consideration.
Expected Overall Yield Good to excellent yields are reported for the Newman-Kwart rearrangement, often exceeding 70-80% for the rearrangement step itself.[10]Yields for the Leuckart reaction can be variable and are often moderate, sometimes with the formation of side products.Route A is likely to provide a higher and more reliable overall yield to the thiophenol intermediate.
Scalability The high-temperature rearrangement in Route A can be challenging to scale up safely and efficiently.Diazotization reactions are commonly performed on an industrial scale, but require specialized reactors for temperature and off-gas control.Both routes present scalability challenges, but the infrastructure for large-scale diazotization (Route B) is more established in the chemical industry than for high-temperature rearrangements (Route A).
Purification Intermediates in the Newman-Kwart route are often crystalline, which can simplify purification.[1]The aryl xanthate intermediate in Route B may be an oil, requiring chromatographic purification.Purification may be more straightforward in Route A.

Conclusion and Recommendation

Both Route A and Route B represent viable strategies for the synthesis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate.

Route A, via the Newman-Kwart rearrangement, is recommended for laboratory-scale synthesis. This recommendation is based on its potential for higher overall yields and the often crystalline nature of its intermediates, which simplifies purification. The primary drawback is the high-temperature rearrangement step; however, for many research laboratories, this can be managed on a smaller scale using appropriate heating equipment like a sand bath or a specialized heating mantle.

Route B, utilizing the Leuckart thiophenol reaction, may be more amenable to large-scale industrial production, provided that the necessary safety infrastructure for handling diazonium salts is in place. While the yields may be lower, the avoidance of extremely high temperatures can be a significant advantage on a larger scale.

The final acylation step is a standard and generally high-yielding transformation that should proceed efficiently regardless of the chosen route for the thiophenol precursor. The ultimate choice of synthesis will depend on the specific capabilities of the laboratory, the desired scale of the reaction, and the prioritization of yield versus operational simplicity and safety considerations.

References

  • Apollo Scientific. 4-Chloro-3-methylaniline.

  • Sigma-Aldrich. 4-Chloro-3-methylphenol.

  • BenchChem. Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate.

  • Tokyo Chemical Industry Co., Ltd. 4-Chloro-3-methylaniline.

  • Thermo Fisher Scientific. 4-Chloro-3-methylaniline, 98+%.

  • Organic Chemistry Portal. Leuckart Thiophenol Reaction.

  • BenchChem. A Comparative Guide to the Synthesis of Substituted Thiophenols.

  • Thermo Fisher Scientific. 4-Chloro-3-methylphenol, 99+%.

  • Organic Chemistry Portal. Newman-Kwart Rearrangement.

  • Merck Millipore. 4-Chloro-3-methylphenol.

  • Veeprho. 4-Chloro-3-Methylphenol.

  • CPAchem. 4-Chloro-3-methylaniline.

  • Movassagh, B., & Mossadegh, A. (2006). Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl3.
  • Thermo Fisher Scientific. 4-Chloro-3-methylphenol, 99+%.

  • Wikipedia. Newman–Kwart rearrangement.

  • Al-Amin, M., & Balaraman, K. (2016). Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides. Organic Chemistry Frontiers, 3(10), 1263-1266.
  • Sigma-Aldrich. 4-Chloro-3-methylaniline.

  • ResearchGate. 2,4-Bis(fluorocarbon)-substituted phenols for high yield Newman–Kwart rearrangement reactions.

  • Li, Y., et al. (2022). Palladium-Catalyzed Thiocarbonylation of Aryl Iodides with S-Aryl Thioformates via Thioester Transfer. Organic Letters, 24(42), 7846-7851.
  • Coin, C., et al. (2023). Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins.
  • Taylor & Francis Online. Thioesters synthesis: recent adventures in the esterification of thiols.

  • Wikipedia. Leuckart thiophenol reaction.

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

  • Pittelkow, M., et al. (2018). Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature. The Journal of Organic Chemistry, 83(18), 11014-11021.
  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution.

  • ResearchGate. Base‐promoted synthesis of thioesters from acid chlorides and thiols.

  • Google Patents. Method for preparation of thiophene-2-carbonyl chlorides with oxalyl...

  • Thieme. Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles.

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation).

  • ResearchGate. Reaction of thiophenol with acetyl chloride on various inorganic solid supports.

Sources

Comparative

Purity assessment of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate using reference standards

Purity Assessment of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Comparative Guide to HPLC-UV vs. ¹H-qNMR Executive Summary: The Analytical Dilemma of Thioesters Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Assessment of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Comparative Guide to HPLC-UV vs. ¹H-qNMR

Executive Summary: The Analytical Dilemma of Thioesters

Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is a highly reactive, energy-rich thioester derivative of an alpha-keto acid. In pharmaceutical development, compounds with this structural motif frequently serve as critical building blocks or activated intermediates in acyl transfer reactions. Because thioesters are inherently susceptible to nucleophilic attack and rapid hydrolysis—especially in neutral or basic aqueous environments—certifying the absolute purity of this compound as a reference standard presents a unique analytical challenge.

Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a flawed paradigm for this class of molecules. HPLC is a comparative technique; its accuracy hinges on the assumption that all impurities share a similar UV response factor to the parent molecule. For this thioester, degradation products (such as the hydrolyzed 4-chloro-3-methylbenzenethiol) possess drastically different molar absorptivities.

To establish a truly self-validating system, we must orthogonally pair HPLC-UV with Quantitative Nuclear Magnetic Resonance (¹H-qNMR). As a primary analytical method, qNMR measures the direct proportionality between the integrated signal area of a specific nucleus and its molar concentration, completely independent of chromophores or response factors[1].

Orthogonal Analytical Workflow

G A Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (Candidate Reference Material) B Sample Preparation (Gravimetric Weighing & Solubilization) A->B C HPLC-UV Analysis (Comparative Method) B->C Acetonitrile/Water (0.1% Formic Acid) D ¹H-qNMR Analysis (Primary Absolute Method) B->D Anhydrous CDCl3 + Internal Standard E Chromatographic Separation & UV Integration C->E F Signal Integration vs. Certified Internal Standard D->F G Data Reconciliation (Response Factor Correction) E->G F->G H Final Certified Purity Value (ICH Q2 Compliant) G->H

Orthogonal analytical workflow for the purity assessment of thioester reference standards.

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

Scientific Causality: The mobile phase pH must be strictly controlled. Thioesters undergo rapid hydrolysis in neutral to basic aqueous conditions[2]. Therefore, 0.1% Formic Acid is added to both the aqueous and organic mobile phases to suppress ionization, lock the thioester in a stable, protonated environment, and prevent on-column degradation during the chromatographic run.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of the candidate standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.

    • Critical Step: Aprotic solvents are mandatory to prevent nucleophilic attack and premature solvolysis of the thioester linkage prior to injection.

  • Column Selection: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Channel A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Channel B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Elution: 10% B to 90% B over 20 minutes to ensure elution of both polar degradants (e.g., oxo-acetic acid) and highly retained hydrophobic impurities (e.g., disulfides).

  • Detection: UV at 254 nm (optimal for the substituted aromatic ring).

  • Integration: Calculate purity using the area-percent method, excluding the solvent front.

Methodology 2: Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Scientific Causality: To achieve absolute quantification, the relaxation delay ( D1​ ) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest. This ensures the complete return of the nuclear spin system to thermal equilibrium between pulses, preventing signal saturation and skewed integrations[3].

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Use certified Dimethyl sulfone (DMSO2).

    • Causality: DMSO2 provides a sharp, distinct singlet at ~3.0 ppm, which avoids spectral overlap with the aromatic (7.0-7.5 ppm), aryl-methyl (2.3 ppm), and ethyl ester (1.3 ppm, 4.3 ppm) protons of the analyte.

  • Sample Preparation: Accurately co-weigh ~15.0 mg of the candidate standard and ~5.0 mg of the DMSO2 IS into a glass vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of anhydrous CDCl3.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° pulse for maximum signal excitation.

    • Relaxation Delay ( D1​ ): 60 seconds (determined via prior inversion-recovery T1​ experiments).

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for accurate integration).

  • Quantification: Integrate the isolated aryl-methyl singlet (3H, ~2.3 ppm) of the analyte against the methyl singlet (6H, ~3.0 ppm) of the DMSO2 internal standard. Calculate absolute mass fraction (w/w).

Comparative Data & Performance Metrics

When assessing a candidate batch of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate, relying on a single method masks critical impurities. The table below demonstrates the self-validating power of cross-referencing HPLC with qNMR.

Analytical ParameterHPLC-UV (Area %)¹H-qNMR (Mass Fraction w/w)Mechanistic Variance / Notes
Overall Purity Value 99.85% 98.12% +1.73% (HPLC Overestimation)
Impurity A (Hydrolyzed Thiol)0.10%0.85%Differential UV response factor; thiol absorbs weakly at 254 nm compared to the intact thioester.
Water / Residual SolventNot Detected0.65%HPLC-UV is entirely blind to non-chromophoric solvents.
Inorganic SaltsNot Detected0.38%Captured indirectly via the absolute mass balance deficit in qNMR.

Data Synthesis: HPLC-UV suggests a high-purity primary standard (>99.5%), but it systematically ignores non-chromophoric mass (water, salts) and underestimates the hydrolyzed thiol due to a lower molar absorptivity. qNMR provides the absolute truth of the material's composition, proving that the standard is only 98.12% pure by mass.

Regulatory Alignment & ICH Q2(R2) Compliance

The validation of this dual-method approach strictly adheres to the 4[4].

For a purity test, ICH Q2(R2) dictates that specificity must be demonstrated[5]. By utilizing an orthogonal procedure (qNMR) to verify the test results of the primary chromatographic method (HPLC), we eliminate the risk of overlapping peaks or invisible degradants compromising the integrity of the reference standard. The qNMR method serves as the ultimate arbiter of accuracy, fulfilling the regulatory requirement for materials to possess documented, absolute purity before being utilized in quantitative pharmaceutical assays.

References

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.1

  • Journal of Medicinal Chemistry (ACS Publications). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.3

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.4

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.5

  • JACS Au (ACS Publications). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation.2

Sources

Validation

Inter-laboratory study for the analysis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

An Inter-laboratory Comparative Study for the Analysis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Guide for Researchers This guide provides a comprehensive framework for conducting an inter-laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-laboratory Comparative Study for the Analysis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate: A Guide for Researchers

This guide provides a comprehensive framework for conducting an inter-laboratory study to validate analytical methods for Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate. This molecule, while not extensively documented in public literature, holds potential as an intermediate in the synthesis of novel pharmaceutical compounds. The ability to accurately and reliably determine its purity across different laboratories is paramount for consistent research and development outcomes. This document outlines a hypothesized synthetic route, potential impurities, a comparison of suitable analytical methodologies, and a detailed protocol for a recommended High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The principles of inter-laboratory validation are grounded in internationally recognized guidelines to ensure scientific rigor.

Introduction: The Rationale for a Collaborative Study

The journey of a potential drug candidate from synthesis to clinical application is underpinned by rigorous analytical characterization. For novel intermediates like Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate, establishing robust and reproducible analytical methods is a critical first step. An inter-laboratory study, also known as a collaborative study, is the gold standard for validating the performance of an analytical method.[1][2][3] By having multiple laboratories analyze the same samples, we can assess the method's precision, encompassing both repeatability (within-laboratory variability) and reproducibility (between-laboratory variability).[4][5][6] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals embarking on such a study.

Hypothesized Synthesis and Potential Impurities

A plausible and efficient synthesis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate involves the nucleophilic substitution reaction between 4-chloro-3-methylthiophenol and an activated form of ethyl oxalate, such as ethyl chlorooxoacetate.[7][8] This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated hydrochloric acid.

Synthetic_Pathway Thiophenol 4-chloro-3-methylthiophenol Reaction + Thiophenol->Reaction Oxalate Ethyl chlorooxoacetate Oxalate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate Byproduct Triethylammonium chloride Reaction->Product Reaction->Byproduct

Caption: Hypothesized one-step synthesis of the target compound.

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities that could affect the quality and safety of the final product.[9]

Table 1: Potential Impurities and Their Sources

Impurity NameStructureSource
4-chloro-3-methylthiophenol4-Cl, 3-CH₃-C₆H₃-SHUnreacted starting material
Ethyl chlorooxoacetateCl-C(=O)-C(=O)-O-CH₂CH₃Unreacted starting material
Bis(4-chloro-3-methylphenyl) disulfide(4-Cl, 3-CH₃-C₆H₃-S)₂Oxidative dimerization of the thiophenol starting material
Ethyl 2-hydroxy-2-oxo-acetate (Ethyl oxalyl acid)HO-C(=O)-C(=O)-O-CH₂CH₃Hydrolysis of ethyl chlorooxoacetate
Diethyl oxalateCH₃CH₂-O-C(=O)-C(=O)-O-CH₂CH₃Potential impurity in the starting oxalate

Comparison of Analytical Methods for Inter-laboratory Study

The selection of an appropriate analytical method is a critical decision that balances performance characteristics with practical considerations.[10] For the analysis of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate, a moderately polar, UV-active compound, several techniques are viable.

Table 2: Comparison of Potential Analytical Methods

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, widely available, good for quantification of aromatic compounds.[11]Moderate sensitivity, potential for co-elution.
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.High sensitivity and specificity, excellent for identifying volatile impurities.[12][13][14]Requires derivatization for non-volatile compounds, potential for thermal degradation.
¹H and ¹³C NMR Nuclear magnetic resonance spectroscopy.Provides detailed structural information, can be quantitative (qNMR).[15][16][17]Lower sensitivity than chromatographic methods, complex for mixture analysis, high instrumentation cost.
Titration Chemical reaction with a standardized solution.Simple, inexpensive, and accurate for bulk purity assessment.Lacks specificity for individual impurities.

For the purpose of an inter-laboratory study aiming to establish a widely applicable method for purity determination, HPLC-UV is the recommended technique due to its robustness, accessibility, and suitability for quantifying aromatic thioesters.[18]

Method_Selection_Workflow cluster_options Method Evaluation start Define Analytical Need: Purity of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate decision Inter-laboratory Study Requirements: - Accessibility - Robustness - Specificity for Impurities start->decision HPLC HPLC-UV (Robust, Good for Quantification) recommendation Recommended Method: HPLC-UV HPLC->recommendation GCMS GC-MS (High Sensitivity, Identifies Volatiles) NMR NMR (Structural Info, Quantitative) Titration Titration (Bulk Purity, Inexpensive) decision->HPLC Meets key criteria decision->GCMS Less accessible, potential degradation decision->NMR High cost, complex for mixtures decision->Titration Lacks specificity

Caption: Decision workflow for selecting the primary analytical method.

Detailed Protocol: HPLC-UV Method for Purity Determination

This protocol is designed to be a self-validating system, with clear system suitability criteria to ensure the reliability of the data generated by each participating laboratory.

Instrumentation and Materials
  • HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: A well-characterized batch of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate with the highest possible purity.

  • Impurity Standards: If available, standards for the potential impurities listed in Table 1.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or DAD analysis from 200-400 nm)

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.050
15.095
20.095
20.150
25.050
Preparation of Solutions
  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

System Suitability

Before sample analysis, perform at least five replicate injections of the reference standard stock solution. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: Between 0.8 and 1.5 for the main peak.

  • Theoretical Plates: > 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Data Analysis and Reporting

The percentage purity of the sample should be calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Inter-laboratory Study Design

The design of this study is based on the principles outlined by ISO 5725 and AOAC International.[4][19][20][21][22]

Interlab_Study_Workflow cluster_prep Material Preparation & Distribution cluster_data Data Collection & Analysis start Study Initiation & Protocol Finalization prep_samples Prepare Homogeneous Samples (e.g., 3 batches with varying purity) start->prep_samples distribute Distribute Samples & Reference Standard to Participating Labs prep_samples->distribute analysis Analysis by Participating Laboratories (Following the HPLC-UV Protocol) distribute->analysis collect Collect Raw Data and Chromatograms analysis->collect stats Statistical Analysis (ISO 5725) - Repeatability (sr, RSDr) - Reproducibility (sR, RSDR) collect->stats report Final Report Generation - Method Performance Characteristics - Conclusion on Method Validity stats->report

Caption: Workflow for the proposed inter-laboratory study.

  • Number of Laboratories: A minimum of eight laboratories should participate and provide valid data.[22]

  • Test Materials: At least three batches of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate with different purity levels should be prepared and homogenized. One batch should be of high purity, while the others can be spiked with known levels of key potential impurities.

  • Sample Distribution: Each participating laboratory will receive blind duplicates of each test material, along with the reference standard and the detailed analytical protocol.

  • Data Submission: Laboratories should submit their complete raw data, including chromatograms, integration parameters, and system suitability results.

  • Statistical Analysis: The collected data will be analyzed according to ISO 5725 to determine the repeatability standard deviation (sᵣ), the reproducibility standard deviation (sR), and their respective relative standard deviations (RSDᵣ and RSDR).[4][20]

Conclusion

This guide provides a robust framework for the inter-laboratory validation of an analytical method for Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate. By following the proposed synthesis, impurity analysis, and the detailed HPLC-UV protocol within the structured inter-laboratory study design, researchers can establish a reliable and transferable method for the quality control of this important chemical intermediate. The successful completion of such a study will instill confidence in the analytical data generated across different research and development sites, ultimately contributing to the advancement of pharmaceutical science.

References

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]

  • ISO 5725-2:1994 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. [Link]

  • BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. British Standards Institution. [Link]

  • ISO 5725-1:2023 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. ANSI Webstore. [Link]

  • Study of organosulfur compounds in fresh garlic by gas chromatography/mass spectrometry incorporated with temperature-programmable cold on-column injection. PubMed. [Link]

  • ISO 5725-2:2025 - Accuracy Method For Repeatability. The ANSI Blog. [Link]

  • Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. [Link]

  • Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. [Link]

  • GC/MS identification of organosulphur compounds in environmental samples. PubMed. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]

  • Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Feed Industry HACCP and PCQI Training. [Link]

  • Detection of Organo-Sulphur Volatiles in Allium sativum by Factorial Design. International Journal of Nutrition and Food Sciences. [Link]

  • Analysis of biological thiols: determination of thiol components of disulfides and thioesters. PubMed. [Link]

  • Validation of analytical methods and laboratory procedures for chemical measurements. ResearchGate. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. PMC. [Link]

  • Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. ResearchGate. [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. AOAC International. [Link]

  • In Situ Monitoring of Backbone Thioester Exchange by 19F NMR. PMC. [Link]

  • AOAC international guidelines for validation of qualitative binary chemistry methods. ResearchGate. [Link]

  • (PDF) Validation of analytical methods and laboratory procedures for chemical measurements. ResearchGate. [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. PMC. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). IUPAC. [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. [Link]

  • 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. [Link]

  • (PDF) Utilisation of HPLC with electrochemical, fluorescence and UV detectors for analysis of sulphur compounds in garlic and wild garlic. ResearchGate. [Link]

  • ¹H NMR spectra of the the catechol thioester complex... ResearchGate. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

  • Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry. [Link]

  • Thioester supporting info 09-08-12. The Royal Society of Chemistry. [Link]

  • High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]

  • Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic Chemistry Portal. [Link]

  • Quantification of Thiols and Disulfides. PMC. [Link]

  • Thiophenols from Phenols. Organic Syntheses Procedure. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • Determination of Total Sulfur in Aromatic Hydrocarbons and Related Chemicals by UV Fluorescence according to ASTM D7183. Analytik Jena. [Link]

  • Analytical Techniques. ScienceDirect. [Link]

  • Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. [Link]

  • (a) scheme of phloroglucinol reaction with 2-chloro ethyl acetate in... ResearchGate. [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. De Gruyter. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Comparative

Benchmarking the performance of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate in a specific application

An objective analysis of a novel chemical entity requires a robust framework for performance evaluation against established standards. This guide provides a comprehensive, albeit prospective, benchmarking framework for E...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective analysis of a novel chemical entity requires a robust framework for performance evaluation against established standards. This guide provides a comprehensive, albeit prospective, benchmarking framework for Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate, a compound of interest due to its structural motifs suggestive of bioactive potential.

Given the nascent stage of research on this specific molecule, this document establishes a detailed protocol for its evaluation in a high-impact therapeutic area: the inhibition of Matrix Metalloproteinases (MMPs), key enzymes implicated in cancer metastasis and tissue remodeling. We will outline the scientific rationale, propose a mechanism of action, and provide a direct comparative guide against known MMP inhibitors, complete with the requisite experimental methodologies.

Scientific Rationale: Targeting Matrix Metalloproteinases

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). Their over-expression is a hallmark of several pathologies, most notably tumor invasion and metastasis, where they facilitate the breakdown of tissue barriers. Consequently, the development of potent and selective MMP inhibitors is a significant goal in oncological drug discovery. Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate contains an α-keto-thioester moiety, a structural alert that suggests potential as a zinc-binding group, making it a rational candidate for investigation as an MMP inhibitor.

Proposed Mechanism of Action

We hypothesize that Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate acts as a competitive inhibitor of MMPs. The core of this proposed mechanism involves the α-keto-thioester group coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. This bidentate chelation, along with hydrophobic interactions from the 4-chloro-3-methylphenyl ring fitting into the S1' specificity pocket of the enzyme, would stabilize the enzyme-inhibitor complex and prevent the binding and cleavage of natural substrates like collagen.

G cluster_0 MMP Catalytic Cycle cluster_1 Inhibitory Action ECM_Substrate ECM Substrate (e.g., Collagen) MMP_Active_Site MMP Active Site (with Zn²⁺) ECM_Substrate->MMP_Active_Site Binding Cleaved_Substrate Degraded ECM MMP_Active_Site->Cleaved_Substrate Catalytic Cleavage Metastasis Tumor Invasion & Metastasis Cleaved_Substrate->Metastasis Inhibitor Ethyl 2-(4-chloro-3-methylphenyl) sulfanyl-2-oxo-acetate Inhibitor->MMP_Active_Site Competitive Binding (Zn²⁺ Chelation)

Figure 1: Proposed mechanism of competitive inhibition of MMPs by Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate via chelation of the active site zinc ion.

Framework for Comparative Performance Analysis

To contextualize the potential of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate, its performance should be benchmarked against well-characterized, broad-spectrum MMP inhibitors. For this guide, we select Marimastat and Batimastat as comparators. The following table outlines the key performance indicators to be determined through the experimental protocols detailed in Section 4.

Table 1: Comparative Performance Benchmarking Framework

CompoundIn Vitro Potency (IC50, nM) vs. MMP-9Cellular Potency (EC50, nM) in HT1080 Invasion AssayMetabolic Stability (t½, min) in Human Liver Microsomes
Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate[Experimental Data to be Determined][Experimental Data to be Determined][Experimental Data to be Determined]
Marimastat (Known Comparator)~5~100>60
Batimastat (Known Comparator)~4~20<30

Essential Experimental Protocols

The following methodologies provide a self-validating system for generating the data required for the comparative analysis.

In Vitro MMP-9 Inhibition Assay (IC50 Determination)

This fluorogenic assay provides a direct measure of the compound's ability to inhibit a specific, purified MMP enzyme.

G Start Start Prepare_Reagents Prepare Assay Buffer, Recombinant Human MMP-9, and Fluorogenic Substrate Start->Prepare_Reagents 1. Setup End End Serial_Dilution Create 10-point, 3-fold Serial Dilution of Test Compound in DMSO, then Assay Buffer Prepare_Reagents->Serial_Dilution 2. Compound Prep Incubate_Compound_Enzyme Add MMP-9 to wells, then add diluted compound. Incubate for 30 min at 37°C Serial_Dilution->Incubate_Compound_Enzyme 3. Pre-incubation Add_Substrate Add Fluorogenic Substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) to all wells Incubate_Compound_Enzyme->Add_Substrate 4. Initiation Kinetic_Read Immediately begin kinetic read on a fluorescence plate reader (Ex/Em = 325/395 nm) for 60 minutes Add_Substrate->Kinetic_Read 5. Measurement Data_Analysis Calculate initial velocity (V₀) for each concentration. Plot % Inhibition vs. [Compound] and fit to a dose-response curve Kinetic_Read->Data_Analysis 6. Analysis Data_Analysis->End 7. Determine IC50

Figure 2: Workflow for determining IC50 values using an in vitro fluorogenic MMP-9 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Prepare a stock solution of recombinant human MMP-9 and a fluorogenic MMP substrate.

  • Compound Dilution: Perform a 10-point serial dilution of the test compounds in 100% DMSO. Subsequently, dilute these concentrations into the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black plate, add the MMP-9 enzyme to each well, followed by the diluted test compounds. Include "no enzyme" and "vehicle control" (DMSO) wells. Incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and begin a kinetic read for 60 minutes at 37°C, with excitation at 325 nm and emission at 395 nm.

  • Data Analysis: Determine the reaction rate (slope of the linear phase of fluorescence increase). Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Cell-Based Invasion Assay (EC50 Determination)

This assay measures the functional consequence of MMP inhibition by quantifying the ability of a compound to block cancer cell invasion through a basement membrane extract.

Step-by-Step Methodology:

  • Cell Culture: Culture HT1080 fibrosarcoma cells, which are known to be highly invasive and secrete MMPs, in standard growth medium.

  • Transwell Setup: Use 24-well plate Transwell inserts with an 8.0 µm pore size. Coat the top of the membrane with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify.

  • Cell Seeding and Treatment: Starve the HT1080 cells in serum-free media for 24 hours. Resuspend the cells in serum-free media containing various concentrations of the test compounds and seed them into the upper chamber of the Transwell inserts. The lower chamber should contain media with a chemoattractant, such as 10% fetal bovine serum.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

  • Quantification of Invasion: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the underside of the membrane with crystal violet.

  • Analysis: Elute the crystal violet stain with a solvent (e.g., 10% acetic acid) and measure the absorbance on a plate reader. Alternatively, count the number of stained cells in several fields of view under a microscope. Calculate the percent inhibition of invasion for each concentration relative to the vehicle control and determine the EC50 value by plotting a dose-response curve.

Conclusion and Path Forward

This guide presents a scientifically rigorous framework for the initial evaluation of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate as a potential MMP inhibitor. The proposed mechanism of action, based on its chemical structure, provides a testable hypothesis. By executing the detailed in vitro and cell-based protocols and comparing the resulting data against established inhibitors like Marimastat and Batimastat, researchers can generate a clear, objective assessment of the compound's potential. Positive results from this initial benchmark would warrant further investigation into its selectivity across the MMP family, pharmacokinetic properties, and eventual in vivo efficacy.

References

  • Overall, C. M., & Kleifeld, O. (2000). Tumour microenvironment - opinion: validating matrix metalloproteinases as drug targets and anti-targets for cancer therapy. Nature Reviews Cancer, 6(3), 227–239. [Link]

  • Zucker, S., & Vacirca, J. (2004). Role of matrix metalloproteinases (MMPs) in colorectal cancer. Cancer and Metastasis Reviews, 23(1-2), 101–117. [Link]

  • Beckett, R. P., Davidson, A. H., Drummond, A. H., Huxley, P., & Whittaker, M. (1996). Recent advances in the discovery of matrix metalloproteinase inhibitors. Drug Discovery Today, 1(1), 16-26. [Link]

  • Knight, C. G., Willenbrock, F., & Murphy, G. (1992). A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases. FEBS Letters, 296(3), 263-266. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (CAS No. 1443312-32-0). As a trusted partner in your research,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate (CAS No. 1443312-32-0). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information to maintain a safe and compliant laboratory environment. This document is intended for researchers, scientists, and drug development professionals.

The disposal of any chemical waste requires a thorough understanding of its intrinsic hazards, reactivity, and the regulatory landscape. Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate is a complex molecule with several functional groups that dictate its handling and disposal protocols: a chlorinated aromatic ring, a sulfanyl (thioether) linkage, and an ethyl oxo-acetate moiety. The absence of a specific Safety Data Sheet (SDS) for this exact compound in initial searches necessitates a conservative approach based on the known hazards of these individual components.

I. Hazard Profile and Core Safety Principles

Before initiating any disposal procedure, it is crucial to recognize the potential hazards associated with Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate.

  • Chlorinated Aromatic Compound: Chlorinated aromatic compounds are often persistent in the environment and can exhibit toxicity.[1][2] Improper disposal can lead to long-term environmental contamination.

  • Organosulfur Compound: While the sulfanyl group in this molecule is relatively stable, some organosulfur compounds can release toxic sulfur oxides upon combustion.

  • Reactive Ester: The oxo-acetate group can be susceptible to hydrolysis under strong acidic or basic conditions. While not inherently volatile, heating can lead to decomposition.

Given these characteristics, the primary principle for disposal is to never discharge Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate or its solutions down the drain or dispose of it as regular solid waste .[3][4] All waste containing this compound must be treated as hazardous chemical waste.

II. Personal Protective Equipment (PPE) and Handling

Strict adherence to safety protocols is paramount when handling this compound for disposal.

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A flame-retardant lab coat is mandatory. Ensure that your legs and feet are covered with appropriate attire and closed-toe shoes.

  • Respiratory Protection: All handling and disposal steps should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate waste.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: All waste containing Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate, including neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Container Compatibility: The waste container must be made of a material compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate." List all other components of the waste stream and their approximate percentages.[6]

Step 2: In-Lab Storage

  • Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7] This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Segregation of Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong acids to prevent accidental reactions.[4]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 3: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Once the waste container is nearly full, or in accordance with your institution's policies, contact your facility's Environmental Health & Safety (EHS) office to arrange for a pickup.[6]

  • Do Not Attempt Chemical Neutralization: Given the complex nature of this molecule, in-lab chemical neutralization is not recommended. The potential for incomplete reactions or the generation of more hazardous byproducts is significant. The most appropriate disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.

IV. Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert others and prevent entry to the contaminated area.

    • Contact your institution's EHS or emergency response team immediately.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate.

DisposalWorkflow Disposal Workflow for Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate cluster_spill Emergency Procedures Start Waste Generation (Neat compound, solutions, contaminated materials) PPE Don Appropriate PPE (Goggles, face shield, gloves, lab coat) Start->PPE FumeHood Perform all actions in a certified chemical fume hood PPE->FumeHood WasteCollection Collect in a dedicated, labeled hazardous waste container (HDPE or Glass) FumeHood->WasteCollection Spill Spill Occurs FumeHood->Spill Storage Store in Satellite Accumulation Area (Segregated from incompatibles) WasteCollection->Storage EHS_Pickup Contact EHS for Waste Pickup Storage->EHS_Pickup MinorSpill Minor Spill (Inside fume hood) Spill->MinorSpill  Yes MajorSpill Major Spill (Outside fume hood or large volume) Spill->MajorSpill  No Cleanup Contain with inert absorbent. Collect in waste container. Decontaminate area. MinorSpill->Cleanup Evacuate Evacuate Area. Alert others. Contact EHS/Emergency Response. MajorSpill->Evacuate Cleanup->WasteCollection

Caption: Decision workflow for safe handling and disposal.

VI. Quantitative Data Summary
ParameterValueSource
CAS Number1443312-32-0Appchem[8]
Molecular FormulaC11H11ClO3SAppchem[8]
Molecular Weight258.72Appchem[8]

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